molecular formula C6H16Cl2N2 B1603857 4-Methylpiperidin-4-amine dihydrochloride CAS No. 483366-98-9

4-Methylpiperidin-4-amine dihydrochloride

Katalognummer: B1603857
CAS-Nummer: 483366-98-9
Molekulargewicht: 187.11 g/mol
InChI-Schlüssel: LLZTYVDALMFSFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylpiperidin-4-amine dihydrochloride (CAS 483366-98-9) is a chemically versatile piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 6 H 16 Cl 2 N 2 and a molecular weight of 187.11 g/mol, this compound serves as a crucial synthetic intermediate and building block for the development of more complex molecules . The piperidine scaffold is a fundamental structural motif found in a vast array of bioactive compounds and approved pharmaceuticals, impacting numerous therapeutic areas . The dihydrochloride salt form enhances the compound's stability and solubility, making it suitable for various experimental conditions. As a substituted amine, it readily participates in reactions such as reductive amination and can be used to introduce the 4-methylpiperidin-4-amine group into target structures. Researchers utilize this and related piperidine-based amines in the synthesis of potential Factor Xa antagonists for anticoagulant therapy , as well as in the exploration of compounds for neurological disorders . This product is offered with a purity of ≥97% and should be stored under an inert atmosphere at room temperature . Handling should follow standard laboratory safety protocols. This product is For Research Use Only. Not intended for diagnostic or therapeutic use, or for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6(7)2-4-8-5-3-6;;/h8H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZTYVDALMFSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610669
Record name 4-Methylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483366-98-9
Record name 4-Methylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Technical-Guide-to-4-Methylpiperidin-4-amine-dihydrochloride-Synthesis-Properties-and-Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Aminopiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone scaffold, prized for its favorable physicochemical properties and its prevalence in a vast array of bioactive molecules. Within this class, 4-Methylpiperidin-4-amine dihydrochloride represents a particularly valuable building block. Its structure, featuring a quaternary carbon at the 4-position bearing both a methyl and an amino group, offers a unique three-dimensional vector for chemical elaboration. This guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development. The 4-aminopiperidine motif is found in numerous bioactive compounds, making its derivatives key targets in drug discovery.[1][2]

Core Synthesis and Mechanistic Rationale

The construction of the 4-methyl-4-amino quaternary center on the piperidine ring is a non-trivial synthetic challenge. A robust and scalable approach is critical for its practical application. One of the most effective methods proceeds from a protected piperidin-4-one, utilizing a variation of the Strecker synthesis or Curtius rearrangement as a key transformation.[1]

Synthetic Pathway Overview

A prevalent and logical synthetic route begins with a commercially available N-protected piperidin-4-one, such as 1-Boc-4-piperidone. The key steps involve the introduction of the methyl group and the subsequent conversion of the ketone to the amine.

Synthesis_Pathway A 1-Boc-4-piperidone B 1-Boc-4-hydroxy-4-methylpiperidine A->B 1. MeMgBr or MeLi 2. H₂O workup C 1-Boc-4-azido-4-methylpiperidine B->C 1. DPPA, DBU 2. NaN₃ D 1-Boc-4-amino-4-methylpiperidine C->D H₂, Pd/C or LiAlH₄ E 4-Methylpiperidin-4-amine dihydrochloride D->E HCl (e.g., in Dioxane)

Caption: A representative synthetic route to this compound.

Detailed Experimental Protocol and Rationale

Step 1: Grignard Methylation of 1-Boc-4-piperidone

  • Protocol: To a solution of 1-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), a solution of methylmagnesium bromide (MeMgBr) in diethyl ether is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Causality: The Grignard reagent (MeMgBr) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the piperidone. The Boc (tert-butyloxycarbonyl) group is a robust protecting group for the piperidine nitrogen, stable to the strongly basic and nucleophilic conditions of the Grignard reaction. The low temperature (0 °C) is maintained to control the exothermic reaction and minimize side products. Anhydrous conditions are critical as Grignard reagents react violently with water.

Step 2: Conversion to Azide via an SN2 Reaction

  • Protocol: The tertiary alcohol from Step 1 is dissolved in a suitable solvent like toluene. Diphenylphosphoryl azide (DPPA) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are added, followed by sodium azide (NaN₃). The mixture is heated to facilitate the reaction.

  • Causality: Direct conversion of the tertiary alcohol to an amine is difficult. An azide intermediate provides a reliable pathway. The alcohol is first activated in situ, and then displaced by the azide nucleophile in an SN2 reaction. This two-step, one-pot procedure is often safer and more efficient than alternatives. This method avoids the use of highly toxic reagents like diethylaluminum cyanide.[1]

Step 3: Reduction of the Azide to the Primary Amine

  • Protocol: The azido intermediate is dissolved in a solvent like methanol or ethanol. A catalyst, typically 10% Palladium on carbon (Pd/C), is added. The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The palladium surface catalyzes the addition of hydrogen across the azide functional group, liberating nitrogen gas as the only byproduct. This method is generally preferred over metal hydride reductions (like LiAlH₄) for its milder conditions and easier workup.

Step 4: Deprotection and Salt Formation

  • Protocol: The Boc-protected amine from Step 3 is dissolved in a solvent such as dioxane or methanol. A solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) is added, and the mixture is stirred at room temperature. The product, this compound, typically precipitates from the solution and can be collected by filtration.

  • Causality: The Boc group is acid-labile. Strong acid protonates the carbamate, leading to its cleavage into tert-butanol, carbon dioxide, and the free amine. The presence of excess hydrochloric acid ensures that both the primary amine and the piperidine ring nitrogen are protonated, forming the stable dihydrochloride salt. This salt form often improves stability and handling characteristics compared to the free base.[3]

Physicochemical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

PropertyValueSource
Molecular Formula C₆H₁₆Cl₂N₂[4]
Molecular Weight 187.11 g/mol [4][5]
Appearance White to off-white solidTypical
Purity ≥95%[4]
Storage Inert atmosphere, Room Temperature[4][5]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired on the synthesized material to confirm its structure. The expected mass spectrometry result would show a molecular ion peak corresponding to the free base (C₆H₁₄N₂) at m/z ≈ 115.12 (MH⁺).

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in drug discovery, primarily serving as a versatile intermediate. Its utility stems from the two nitrogen atoms which can be functionalized to modulate biological activity and pharmacokinetic properties.[3][6]

  • Central Nervous System (CNS) Agents: The piperidine core is a common feature in drugs targeting the CNS. The dual nitrogen sites on this scaffold can enhance binding to biological targets such as G-protein coupled receptors (GPCRs) and ion channels, making it a valuable building block for agents treating neurological and psychiatric disorders.[3][6]

  • Enzyme Inhibitors: The aminomethyl group can be elaborated to interact with key residues in enzyme active sites. This scaffold has been incorporated into inhibitors of various enzymes, including protein kinases, which are significant targets in oncology.[6]

  • Antiviral Agents: Derivatives of the 4-aminopiperidine (4AP) scaffold have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly.[2] The structure allows for systematic modifications in Structure-Activity Relationship (SAR) campaigns to optimize antiviral potency and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • CCR5 Antagonists: The 4-substituted-4-aminopiperidine framework is a key building block for synthesizing CCR5 antagonists, which are a class of HIV-1 entry inhibitors.[1]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[7][9] After handling, wash hands thoroughly.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep it away from incompatible materials.

  • Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[7]

This guide provides a foundational understanding of this compound. The synthetic protocols and applications described herein are based on established chemical principles and literature precedents, offering a reliable starting point for researchers and developers in the chemical and pharmaceutical sciences.

References

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). piperidin-4-amine,dihydrochloride. Retrieved from [Link]

  • Lead Sciences. (n.d.). N-Methylpiperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0838456A1 - Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD) via the intermediate 2,2,6,6-tetramethyl-4-[(2,2,6,6-tetramethyl-4-piperidylidene)amino]-piperidine.
  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • PubMed. (n.d.). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylpiperidin-4-yl)piperidin-4-amine. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, piperidine scaffolds are ubiquitous, serving as foundational building blocks for a vast array of therapeutic agents. Their conformational stability and ability to present substituents in well-defined three-dimensional space make them invaluable for optimizing drug-receptor interactions. Among these, 4-Methylpiperidin-4-amine dihydrochloride emerges as a key bifunctional intermediate, offering strategic vectors for molecular elaboration. As a primary amine on a quaternary carbon center, it introduces a unique structural motif that can be pivotal for modulating potency, selectivity, and pharmacokinetic profiles.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug discovery workflows.[1][2] Properties such as solubility, pKa, and lipophilicity govern a molecule's journey from the laboratory bench to its biological target, influencing everything from reaction feasibility and purification to formulation, absorption, distribution, metabolism, and excretion (ADME).[3] This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and the experimental context necessary for informed scientific decision-making.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of all subsequent characterization. 4-Methylpiperidin-4-amine is a diamine featuring a primary amine and a secondary amine integrated into a piperidine ring, with a methyl group creating a quaternary center at the C4 position. The dihydrochloride salt form enhances stability and aqueous solubility, making it more amenable to handling and formulation.

IdentifierDataReference
IUPAC Name 4-methylpiperidin-4-amine;dihydrochloride[4]
CAS Number 483366-98-9[5][6]
Molecular Formula C₆H₁₆Cl₂N₂[5][6]
Molecular Weight 187.11 g/mol [5][6]
Canonical SMILES CC1(CCNCC1)N.Cl.Cl[5]
Structure

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of 4-Methylpiperidin-4-amine and its dihydrochloride salt. It is critical to note that while some data can be reliably computed, many properties necessitate empirical determination for accuracy in a drug development context.

PropertyValue (Form)Comments and Significance
Melting Point Data not availableEssential for assessing purity, stability, and polymorphism. Requires experimental determination.
pKa₁ (Piperidine N) Predicted: ~10-11The secondary amine in the piperidine ring is expected to be highly basic, similar to other piperidines.[7] Crucial for predicting ionization in the physiological pH range.
pKa₂ (Primary Amine) Predicted: ~9-10The primary amine is also basic. The two pKa values dictate the specific cationic species present at a given pH, affecting receptor binding and solubility.
Calculated logP -0.4 (Free Base)This value, calculated for the neutral free base, indicates inherent hydrophilicity.[4] The salt form is significantly more water-soluble.
Solubility High in aqueous solutions (predicted)As a dihydrochloride salt of a low molecular weight amine, high water solubility is expected.[8] This is a key parameter for formulation and biopharmaceutical performance.[1]

Experimental Determination of Physicochemical Properties

The true utility of a chemical intermediate is revealed through rigorous experimental characterization. The protocols described below are foundational methods used to validate and quantify the properties of molecules like this compound.

Solubility Profile: Beyond a Single Number

Solubility is a critical determinant of a drug candidate's developability.[2] For an ionizable compound like this compound, solubility is not a static value but is highly dependent on the pH of the medium. This pH-dependency directly impacts where a drug might be absorbed in the gastrointestinal tract and dictates viable formulation strategies.

This protocol outlines the equilibrium shake-flask method, a gold standard for solubility assessment.

  • Preparation of Buffers: Prepare a series of biocompatible buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to simulate conditions from the stomach to the small intestine.

  • Sample Preparation: Add an excess amount of this compound to separate vials, ensuring a solid reservoir is present.

  • Equilibration: Add a precise volume of each pH buffer to the corresponding vials.

  • Incubation: Seal the vials and agitate them in a temperature-controlled shaker (typically at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential for confirming saturation.

  • Sample Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility at each pH is calculated based on the measured concentration and the dilution factor.

  • Why use multiple pH buffers? The ionization state of the two amine groups changes with pH. At low pH (e.g., pH 2.0), both amines will be fully protonated (cationic), which typically maximizes interaction with water and enhances solubility. As the pH increases past the pKa values, the amines deprotonate, becoming less polar and potentially causing a sharp decrease in solubility.

  • Trustworthiness: The protocol is self-validating. The continued presence of solid material ensures that the measured concentration represents the true saturation solubility. HPLC analysis provides a robust and specific method for quantification.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh excess compound into vials add_buffer Add precise volume of buffer to each vial start->add_buffer buffers Prepare pH buffers (2.0, 4.5, 7.4, 9.0) buffers->add_buffer equilibrate Equilibrate at 25°C for 24h with shaking add_buffer->equilibrate check_solid Confirm presence of undissolved solid equilibrate->check_solid check_solid->start No Solid (add more) separate Centrifuge to pellet solid check_solid->separate Solid Present quantify Analyze supernatant via HPLC-UV separate->quantify calculate Calculate solubility (mg/mL) at each pH quantify->calculate end Generate pH-Solubility Profile calculate->end G cluster_ph Increasing pH species2 Dicationic (R-NH3⁺, R'-NH2⁺) Predominant at pH << pKa₂ species1 Monocationic (R-NH3⁺, R'-NH) Predominant at pKa₂ < pH < pKa₁ species2->species1 pH increases past pKa₂ species0 Neutral (R-NH2, R'-NH) Predominant at pH >> pKa₁ species1->species0 pH increases past pKa₁ p1 p2 p1->p2 p3 p2->p3

Sources

A Technical Guide to the Spectroscopic Profile of 4-Methylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic data for 4-Methylpiperidin-4-amine dihydrochloride. Due to the limited availability of direct experimental spectra for this specific salt, this document synthesizes information from structurally related compounds and fundamental spectroscopic principles to offer a comprehensive and predictive overview. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound. The methodologies and interpretations presented herein are grounded in established scientific literature and provide a robust framework for spectroscopic analysis in drug development and chemical research.

Introduction

This compound is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] Accurate and thorough characterization of such compounds is paramount for regulatory approval and ensuring the safety and efficacy of potential drug candidates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity and purity of these molecules.[3][4]

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The dihydrochloride salt form implies the protonation of both the piperidine ring nitrogen and the 4-amino group, which significantly influences the spectroscopic features.[5] The subsequent sections will provide detailed experimental protocols for acquiring such data, present the expected spectral characteristics in tabular format, and offer in-depth interpretations.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Chemical structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the protonation of the two nitrogen atoms will lead to downfield shifts of adjacent protons and carbons compared to the free base.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amine salts to allow for the exchange of labile N-H protons.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled experiment

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 seconds

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4-3.6m4HH2, H6 (axial & equatorial)
~1.8-2.0m4HH3, H5 (axial & equatorial)
~1.4s3H-CH₃
Interpretation of ¹H NMR Spectrum

The protonation of both nitrogen atoms in D₂O will lead to the exchange of the N-H protons with deuterium, rendering them invisible in the ¹H NMR spectrum.

  • Piperidine Ring Protons (H2, H6, H3, H5): The protons on the carbons adjacent to the protonated ring nitrogen (H2 and H6) are expected to be the most deshielded, appearing as a complex multiplet in the range of 3.4-3.6 ppm. The protons at the H3 and H5 positions will appear further upfield, likely as a multiplet around 1.8-2.0 ppm. The chair conformation of the piperidine ring will result in distinct axial and equatorial protons, leading to complex splitting patterns.

  • Methyl Protons (-CH₃): The methyl group at the C4 position is a singlet due to the absence of adjacent protons and is expected to appear at approximately 1.4 ppm.

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~50-55C4
~45-50C2, C6
~30-35C3, C5
~20-25-CH₃
Interpretation of ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are also influenced by the protonation of the nitrogen atoms.[6]

  • C4: The quaternary carbon at C4, attached to the methyl and amino groups, is expected to be in the 50-55 ppm range.

  • C2, C6: The carbons adjacent to the ring nitrogen will be deshielded and are predicted to appear around 45-50 ppm.

  • C3, C5: These carbons are further from the heteroatoms and will resonate upfield, likely in the 30-35 ppm region.

  • -CH₃: The methyl carbon will have the most upfield chemical shift, expected around 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Broad, StrongN-H⁺ stretching (ammonium salts)
2950-2850Medium-StrongC-H stretching (aliphatic)
1600-1500MediumN-H bending (ammonium salts)
1470-1450MediumC-H bending (CH₂ and CH₃)
Interpretation of IR Spectrum

The IR spectrum of this compound will be dominated by absorptions characteristic of ammonium salts.[7]

  • N-H⁺ Stretching: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in the protonated primary and secondary amine groups (-NH₃⁺ and >NH₂⁺). This broadness is due to hydrogen bonding.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the methyl group will appear as medium to strong peaks in the 2950-2850 cm⁻¹ range.

  • N-H Bending: The N-H bending vibrations of the ammonium groups are expected to cause medium intensity bands in the 1600-1500 cm⁻¹ region.

  • C-H Bending: C-H bending (scissoring and bending) vibrations for the CH₂ and CH₃ groups will be observed in the fingerprint region, typically around 1470-1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

Instrument Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ESI

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Solvent: Methanol or acetonitrile with 0.1% formic acid

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

Predicted Mass Spectrometry Data
m/z (amu)Interpretation
115.128[M+H]⁺ of the free base (C₆H₁₄N₂)
98.112Loss of NH₃ from [M+H]⁺
70.081Fragmentation of the piperidine ring
Interpretation of Mass Spectrum

In positive ion ESI-MS, the dihydrochloride salt will likely be observed as the protonated free base, [M+H]⁺.

  • Molecular Ion: The expected molecular ion peak for the free base (C₆H₁₄N₂) would be at an m/z of approximately 115.128.

  • Fragmentation: Common fragmentation pathways for piperidine derivatives involve the loss of substituents and ring cleavage. A significant fragment could be observed at m/z 98.112, corresponding to the loss of ammonia (NH₃) from the protonated molecule. Further fragmentation of the piperidine ring would lead to smaller charged species.

G Molecule 4-Methylpiperidin-4-amine (Free Base) C6H14N2 m/z = 114.115 Protonated [M+H]⁺ m/z = 115.128 Molecule->Protonated + H⁺ (ESI) Fragment1 Loss of NH3 [M+H - NH3]⁺ m/z = 98.112 Protonated->Fragment1 - NH3 Fragment2 Ring Fragmentation m/z = 70.081 Protonated->Fragment2

Caption: Proposed ESI-MS fragmentation pathway for 4-Methylpiperidin-4-amine.

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectroscopic features of this compound. The interpretations are based on fundamental principles of NMR, IR, and mass spectrometry, and data from closely related structures. Researchers can use this guide as a reference for method development, spectral interpretation, and quality control of this compound. It is important to note that actual experimental data may show slight variations depending on the specific instrumentation and experimental conditions.

References

  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]]

  • PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193.
  • Perumal, P., et al. (2013). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 754-757.
  • Flores-Alamo, M., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 1(1), 38-48.
  • Chemsrc. (n.d.). 4-Methyl-4-piperidinol. Retrieved from [Link]

  • Gümüş, F., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(10), e2100433.
  • PubChem. (n.d.). 4-Aminopiperidine dihydrochloride. Retrieved from [Link]

  • Moody, C. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse piperidine-3- and -4-carboxylates. RSC Medicinal Chemistry, 13(11), 1614-1620.
  • PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]

  • Khan, K. M., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(2), 333-340.
  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Varady, L., et al. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(24), 6835-6839.
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • González, J., et al. (2014). Mid-Infrared, Long Wave Infrared (4-12 μm) Molecular Emission Signatures from Pharmaceuticals Using Laser-Induced Breakdown Spectroscopy (LIBS). Applied Spectroscopy, 68(8), 843-851.

Sources

Methodological & Application

The Strategic Application of 4-Amino-4-Methylpiperidine in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Focus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple biological targets, offering a versatile starting point for drug design. The piperidine ring is a quintessential example of such a scaffold, lauded for its favorable physicochemical properties, metabolic stability, and its presence in a multitude of approved drugs.[1] This guide focuses on a particularly valuable derivative: 4-amino-4-methylpiperidine . The strategic introduction of a methyl group and an amino group at the C4 position creates a quaternary center, bestowing unique conformational constraints and providing a key vector for further chemical elaboration. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols involving this versatile building block. We will delve into the causality behind its utility, providing field-proven insights into its application in the synthesis of high-value therapeutic agents, from HIV entry inhibitors to kinase modulators.

Core Attributes of the 4-Amino-4-Methylpiperidine Scaffold

The utility of 4-amino-4-methylpiperidine in drug discovery is not coincidental; it stems from a confluence of advantageous structural and chemical properties.

  • Conformational Rigidity: The gem-disubstitution at the C4 position restricts the conformational flexibility of the piperidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity.

  • Three-Dimensional Diversity: The primary amino group serves as a crucial handle for introducing a wide array of substituents, allowing for the exploration of chemical space in three dimensions. This is paramount for optimizing interactions with complex protein binding pockets.

  • Improved Physicochemical Properties: The piperidine nitrogen can be a key determinant of a molecule's overall properties. The 4-amino-4-methylpiperidine scaffold often contributes to improved aqueous solubility and can be modulated to fine-tune lipophilicity, which are critical parameters for favorable pharmacokinetics.[1]

  • Metabolic Stability: The quaternary carbon at the C4 position is not susceptible to metabolic oxidation, a common metabolic pathway for many drug molecules. This inherent stability can lead to an improved metabolic profile and a longer in vivo half-life.

Application Note I: Development of CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[2] Consequently, the development of small-molecule CCR5 antagonists has been a major focus in anti-HIV drug discovery. The 4-amino-4-methylpiperidine scaffold has proven to be a key building block in the synthesis of potent piperazino-piperidine based CCR5 antagonists.[3]

Case Study: Synthesis of Sch-350634 Analogues

A notable example is the concise synthesis of the potent and bioavailable CCR5 antagonist, Sch-350634.[3] The use of N'-Boc-4-methyl-4-aminopiperidine as a key intermediate allows for a highly convergent and efficient synthesis, avoiding the use of toxic reagents like diethylaluminum cyanide.[3]

Protocol 1: Synthesis of N-Boc-4-methyl-4-aminopiperidine

This protocol outlines a robust method for the synthesis of the key building block, N-Boc-4-methyl-4-aminopiperidine, starting from commercially available ethyl isonipecotate. The procedure employs a key Curtius rearrangement.[3]

Diagram: Synthetic Workflow for N-Boc-4-methyl-4-aminopiperidine

G start Ethyl Isonipecotate step1 N-Protection (Boc)2O, Dioxane/H2O start->step1 Protection of Piperidine N step2 Alkylation (LDA, MeI, THF) step1->step2 Introduction of Methyl Group step3 Saponification (LiOH, THF/H2O) step2->step3 Ester Hydrolysis step4 Curtius Rearrangement (DPPA, t-BuOH, Toluene) step3->step4 Formation of Boc-protected Amine step5 Hydrolysis (HCl) step4->step5 Removal of one Boc group end_product N-Boc-4-methyl-4-aminopiperidine step5->end_product

Caption: Synthetic pathway for N-Boc-4-methyl-4-aminopiperidine.

Step-by-Step Methodology
  • N-Protection of Ethyl Isonipecotate:

    • To a solution of ethyl isonipecotate (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

    • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-ethyl isonipecotate.

  • α-Methylation:

    • Dissolve N-Boc-ethyl isonipecotate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add a solution of lithium diisopropylamide (LDA, 1.2 eq) in THF.

    • Stir the mixture at -78 °C for 1 hour.

    • Add methyl iodide (MeI, 1.5 eq) and continue stirring at -78 °C for 2 hours, then allow to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. Purify by column chromatography to obtain N-Boc-4-methyl-ethyl isonipecotate.

  • Saponification:

    • Dissolve the methylated ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours until TLC indicates completion.

    • Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

    • Wash the organic extracts, dry, and concentrate to yield the corresponding carboxylic acid.

  • Curtius Rearrangement:

    • Dissolve the carboxylic acid (1.0 eq) in a mixture of toluene and tert-butanol.

    • Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).

    • Heat the mixture to reflux (80-90 °C) for 3-4 hours.

    • Cool the reaction, concentrate, and purify the residue by column chromatography to afford the di-Boc protected 4-amino-4-methylpiperidine.

  • Selective Deprotection:

    • Dissolve the di-Boc intermediate in a solution of HCl in dioxane (e.g., 4M).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the solvent and partition the residue between dichloromethane and saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated to yield the final product, N-Boc-4-methyl-4-aminopiperidine.

Application Note II: Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 4-aminopiperidine scaffold has been successfully incorporated into potent and selective kinase inhibitors.

Case Study: Akt (Protein Kinase B) Inhibitors

The serine/threonine kinase Akt is a central node in signaling pathways that promote cell survival and proliferation.[4] The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold has been identified as a potent and orally bioavailable inhibitor of Akt.[4] While this example uses a carboxamide linker at the C4 position, the 4-amino-4-methylpiperidine moiety can be envisioned as a valuable alternative to modulate potency, selectivity, and pharmacokinetic properties. The methyl group can probe specific hydrophobic pockets within the ATP-binding site of the kinase.

Diagram: Generalized Kinase Inhibitor Synthesis Workflow

G scaffold 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine coupling Nucleophilic Aromatic Substitution (SNAr) scaffold->coupling building_block N-Boc-4-methyl-4-aminopiperidine building_block->coupling deprotection Boc Deprotection (e.g., TFA or HCl) coupling->deprotection functionalization Amide Coupling or Reductive Amination deprotection->functionalization final_compound Final Kinase Inhibitor functionalization->final_compound

Caption: General workflow for synthesizing kinase inhibitors.

Application Note III: Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[5] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced pharmacological response.[5][6] The 4-aminopiperidine scaffold is well-suited for the development of GPCR modulators.

Case Study: CXCR4 Modulators

The C-X-C chemokine receptor type 4 (CXCR4) is implicated in HIV infection, cancer metastasis, and inflammatory diseases.[7] Virtual screening and rational drug design have led to the discovery of novel aminopiperidinyl amide CXCR4 modulators.[7] The 4-aminopiperidine core provides a rigid scaffold from which substituents can be projected to interact with key residues in the receptor. The 4-methyl variant could offer advantages by influencing the orientation of these substituents, potentially leading to enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The rationale for using 4-amino-4-methylpiperidine over other substituted piperidines is rooted in SAR studies.

FeatureImpact on BioactivityRationale
C4-Methyl Group Can increase potency and selectivity.The methyl group can engage in favorable van der Waals interactions with hydrophobic pockets in the target protein. It also restricts the conformation of substituents at the C4-amino group, which can be beneficial for optimal binding.
C4-Amino Group Provides a key point for diversification.Allows for the introduction of a wide range of chemical moieties to probe the binding site and optimize interactions. Can also serve as a hydrogen bond donor.
Piperidine Nitrogen Influences solubility and pKa.Can be functionalized to modulate the overall physicochemical properties of the molecule, impacting absorption, distribution, metabolism, and excretion (ADME).

Conclusion

4-Amino-4-methylpiperidine is a powerful and versatile building block in modern drug discovery. Its unique combination of conformational rigidity, three-dimensional diversity, and favorable physicochemical properties makes it a valuable asset for medicinal chemists. The application notes and protocols provided herein demonstrate its utility in the synthesis of diverse therapeutic agents, including CCR5 antagonists, kinase inhibitors, and GPCR modulators. A thorough understanding of the synthetic methodologies and the underlying structure-activity relationships will enable researchers to fully leverage the potential of this privileged scaffold in the development of next-generation therapeutics.

References

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (URL: [Link])

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (URL: [Link])

  • Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. (URL: [Link])

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (URL: [Link])

  • Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. (URL: [Link])

  • Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. (URL: [Link])

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (URL: [Link])

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. (URL: [Link])

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (URL: [Link])

  • Structure-activity relationship studies: M2 and CCR5 receptor antagonists. (URL: [Link])

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. (URL: [Link])

  • Cas 73874-95-0,4-N-BOC-Aminopiperidine. (URL: [Link])

  • 68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2. (URL: [Link])

  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (URL: [Link])

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (URL: [Link])

  • Synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl. (URL: [Link])

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (URL: [Link])

  • GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. (URL: [Link])

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (URL: [Link])

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. (URL: [Link])

  • 4-(N-Boc-amino)piperidine. (URL: [Link])

  • Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. (URL: [Link])

Sources

The Strategic Synthesis of CCR5 Antagonists Leveraging the 4-Amino-4-Methylpiperidine Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, with a specific focus on the strategic implementation of the 4-amino-4-methylpiperidine scaffold. CCR5 is a well-validated therapeutic target, primarily recognized for its role as a co-receptor for HIV-1 entry into host cells.[1] Consequently, the development of small molecule CCR5 antagonists remains a significant endeavor in medicinal chemistry and drug development.[1][2] The 4-amino-4-methylpiperidine moiety has emerged as a crucial building block in the design of potent and orally bioavailable CCR5 antagonists, offering a rigid scaffold that correctly orients key pharmacophoric elements for optimal receptor engagement.[3][4]

This document will provide a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the underlying chemical principles for researchers, scientists, and drug development professionals. We will delve into the synthesis of the pivotal N'-Boc-4-methyl-4-aminopiperidine intermediate and its subsequent incorporation into a representative CCR5 antagonist, Sch-350634.

The Significance of the 4-Amino-4-Methylpiperidine Moiety in CCR5 Antagonist Design

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] In the context of CCR5 antagonists, the 4-amino-4-methylpiperidine unit serves several critical functions:

  • Structural Rigidity: The cyclic nature of the piperidine ring restricts conformational flexibility, which can lead to a more favorable entropic profile upon binding to the receptor.

  • Vectorial Orientation: The substituents at the 4-position provide a well-defined exit vector for the attachment of other pharmacophoric groups, ensuring their correct spatial orientation within the CCR5 binding pocket.

  • Physicochemical Properties: The presence of the amino and methyl groups can be fine-tuned to optimize crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.

The synthesis of this key building block is, therefore, a critical first step in the development of this class of CCR5 antagonists.

Synthesis of the Key Intermediate: N'-Boc-4-methyl-4-aminopiperidine

An efficient and scalable synthesis of 4-substituted-4-aminopiperidine derivatives has been developed, which avoids the use of toxic reagents like diethylaluminum cyanide.[3] The key steps in this synthesis involve the alkylation of an isonipecotate derivative followed by a Curtius rearrangement to install the amine functionality.[3]

Synthetic Workflow Overview

The overall synthetic strategy to obtain N'-Boc-4-methyl-4-aminopiperidine is depicted below. This multi-step process begins with the protection and subsequent alkylation of ethyl isonipecotate, followed by saponification, and finally, the crucial Curtius rearrangement.

G cluster_0 Synthesis of N'-Boc-4-methyl-4-aminopiperidine Ethyl Isonipecotate Ethyl Isonipecotate Boc-Protection Boc-Protection Ethyl Isonipecotate->Boc-Protection Boc2O, Et3N, DCM Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate Boc-Protection->Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate Alkylation Alkylation Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate->Alkylation LDA, MeI, THF Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate Alkylation->Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate Saponification Saponification Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate->Saponification LiOH, THF/H2O 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid Saponification->1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid Curtius Rearrangement Curtius Rearrangement 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid->Curtius Rearrangement DPPA, t-BuOH, Toluene N'-Boc-4-methyl-4-aminopiperidine N'-Boc-4-methyl-4-aminopiperidine Curtius Rearrangement->N'-Boc-4-methyl-4-aminopiperidine

Caption: Synthetic workflow for N'-Boc-4-methyl-4-aminopiperidine.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

This protocol details the initial protection and subsequent methylation of the starting material.

StepReagent/SolventTemperature (°C)Time (h)Yield (%)
1. Boc ProtectionEthyl isonipecotate, (Boc)₂O, Et₃N, DCM0 to RT12~98
2. α-MethylationEthyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, LDA, MeI, THF-78 to RT3~95

Step-by-Step Methodology:

  • Boc Protection: To a solution of ethyl isonipecotate (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Upon completion, wash the reaction with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

  • α-Methylation: To a solution of lithium diisopropylamide (LDA) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in THF dropwise. Stir the mixture at -78 °C for 1 hour, then add methyl iodide (MeI, 1.5 equivalents). Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.

Protocol 2: Synthesis of N'-Boc-4-methyl-4-aminopiperidine via Curtius Rearrangement

This protocol outlines the saponification of the ester and the subsequent one-pot Curtius rearrangement. The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles.[5] In this case, tert-butanol is used to form the Boc-protected amine.

StepReagent/SolventTemperature (°C)Time (h)Yield (%)
1. SaponificationEthyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate, LiOH, THF/H₂ORT4~96
2. Curtius Rearrangement1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid, DPPA, Et₃N, t-BuOH, Toluene10012~85

Step-by-Step Methodology:

  • Saponification: To a solution of ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate (1 equivalent) in a mixture of THF and water (3:1), add lithium hydroxide (LiOH, 2 equivalents). Stir the mixture at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid.

  • Curtius Rearrangement: To a solution of 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 equivalents).[6] Heat the mixture to 80 °C for 2 hours. Add tert-butanol (t-BuOH, 3 equivalents) and continue heating at 100 °C for 12 hours. After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by column chromatography to give N'-Boc-4-methyl-4-aminopiperidine.

Application in the Synthesis of a Potent CCR5 Antagonist: Sch-350634

The utility of N'-Boc-4-methyl-4-aminopiperidine as a key building block is demonstrated in the concise synthesis of Sch-350634, a potent piperazino-piperidine based CCR5 antagonist.[3] The synthesis involves the coupling of the deprotected 4-amino-4-methylpiperidine with a pre-functionalized piperazine derivative.

Synthetic Workflow for Sch-350634

The final steps of the synthesis involve the deprotection of the Boc group from the key intermediate, followed by coupling with the piperazine moiety.

G cluster_1 Synthesis of Sch-350634 N'-Boc-4-methyl-4-aminopiperidine N'-Boc-4-methyl-4-aminopiperidine Deprotection Deprotection N'-Boc-4-methyl-4-aminopiperidine->Deprotection TFA, DCM 4-amino-4-methylpiperidine 4-amino-4-methylpiperidine Deprotection->4-amino-4-methylpiperidine Coupling Coupling 4-amino-4-methylpiperidine->Coupling Coupling_Partner 1-(2,4-dimethylpyrimidin-5-carbonyl)-4-(3-chlorophenyl)piperazine Coupling_Partner->Coupling EDCI, HOBt, DIPEA, DMF Sch-350634 Sch-350634 Coupling->Sch-350634

Caption: Final steps in the synthesis of Sch-350634.

Detailed Experimental Protocol

Protocol 3: Synthesis of Sch-350634

StepReagent/SolventTemperature (°C)Time (h)Yield (%)
1. Boc DeprotectionN'-Boc-4-methyl-4-aminopiperidine, TFA, DCM0 to RT2~99
2. Amide Coupling4-amino-4-methylpiperidine, 1-(2,4-dimethylpyrimidin-5-carbonyl)-4-(3-chlorophenyl)piperazine, EDCI, HOBt, DIPEA, DMFRT12~92

Step-by-Step Methodology:

  • Boc Deprotection: To a solution of N'-Boc-4-methyl-4-aminopiperidine (1 equivalent) in DCM at 0 °C, add trifluoroacetic acid (TFA, 10 equivalents). Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent to yield the crude 4-amino-4-methylpiperidine as its trifluoroacetate salt, which can be used in the next step without further purification.

  • Amide Coupling: To a solution of 1-(2,4-dimethylpyrimidin-5-carbonyl)-4-(3-chlorophenyl)piperazine (1 equivalent), 1-hydroxybenzotriazole (HOBt, 1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 3 equivalents) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents). Stir the mixture for 15 minutes, then add the crude 4-amino-4-methylpiperidine trifluoroacetate salt (1.1 equivalents). Stir the reaction at room temperature for 12 hours. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford Sch-350634.

Conclusion and Future Perspectives

The 4-amino-4-methylpiperidine scaffold is a validated and highly valuable building block for the synthesis of a new generation of CCR5 antagonists. The synthetic route detailed in this guide, which utilizes a key Curtius rearrangement, offers an efficient and scalable method for producing the crucial N'-Boc-4-methyl-4-aminopiperidine intermediate. The subsequent coupling to form complex CCR5 antagonists like Sch-350634 demonstrates the practical application of this building block in drug discovery programs.

Further derivatization of the 4-amino-4-methylpiperidine core, as well as the exploration of alternative coupling strategies, will undoubtedly lead to the discovery of novel CCR5 antagonists with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided herein serve as a solid foundation for researchers and scientists working in this exciting and impactful area of medicinal chemistry.

References

  • Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

  • Jiang, X. H., Song, Y. L., & Long, Y. Q. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3675-3678.
  • LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]

  • Jiang, X. H., Song, Y. L., & Long, Y. Q. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3841–3844.
  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Tagat, J. R., McCombie, S. W., Nazareno, D., Labroli, M. A., Xiao, Y., Steensma, R. W., ... & Watkins, R. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405–2408.
  • Shashikumar, N. D., & Gudem, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Organic Synthesis, 15(6), 779-801.
  • Haycock-Lewandowski, S. J., Wilder, A., & Ahman, J. (2008). Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 12(6), 1094–1103.
  • PubChem. (n.d.). Vicriviroc. Retrieved from [Link]

  • Zhang, Y., & Lu, Y. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53636.
  • Fülöp, F., Lázár, L., & Szatmári, I. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Curtius rearrangement.
  • Asymmetric Synthesis of Piperidines and their Derivatives. (2017). In Topics in Heterocyclic Chemistry (Vol. 49). Springer.
  • Velazquez, C. A., & Jung, M. E. (2020). CCR5 antagonists as anti-HIV-1 agents. Future Medicinal Chemistry, 12(1), 5-8.
  • De Kimpe, N., & Mangelinckx, S. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 66(32), 6095-6101.
  • PharmaCompass. (n.d.). Vicriviroc. Retrieved from [Link]

  • ResearchGate. (n.d.). Ya-Qiu LONG. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with 4-Methylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methylpiperidin-4-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and opportunities presented by this versatile bifunctional building block. As a geminal diamine provided in its salt form, its effective use requires a specific set of considerations that differ from a simple primary or secondary amine. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Frequently Asked Questions - Core Concepts & Handling

This section addresses the most critical preliminary questions. A solid understanding of these fundamentals is the first step toward a successful reaction.

Question 1: I'm not seeing any reaction. Is my this compound reagent active?

Answer: This is the most common issue and it stems from the nature of the reagent. This compound is a salt where both the primary amine and the tertiary piperidine nitrogen are protonated. In this form, the primary amine is not nucleophilic and will not participate in reactions like acylations or alkylations.

To activate the reagent, you must add a base to liberate the free amine. The reaction's success is critically dependent on the choice and stoichiometry of this base. Without sufficient base, your starting material will remain protonated and inert.

Protocol: Liberation of the Free Amine for Reaction

  • Dissolve this compound (1.0 eq.) in your chosen anhydrous reaction solvent.

  • Under an inert atmosphere (Nitrogen or Argon), cool the mixture to 0 °C using an ice bath. This mitigates any exothermic reaction from the neutralization.

  • Add a suitable non-nucleophilic base (a minimum of 2.2 equivalents, see Question 2 for details) dropwise to the stirred suspension.

  • Allow the mixture to stir at room temperature for 15-30 minutes. The reagent is now in its active, free-base form and ready for the addition of your electrophile.

Question 2: How many equivalents of base are required for my reaction?

Answer: The stoichiometry of the base is paramount. Using an insufficient amount will result in low or no yield. You need to account for two distinct acidic species:

  • The Dihydrochloride Salt: Two equivalents of base are required to neutralize the two HCl molecules associated with the starting material.

  • The Reaction Byproduct: Most reactions, such as acylation with an acyl chloride or alkylation with an alkyl halide, will generate an additional equivalent of acid (e.g., HCl).

Therefore, a minimum of three equivalents of base is the recommended starting point for many common reactions. For reactions that do not generate an acid byproduct (e.g., reductive amination), 2.0 to 2.2 equivalents may suffice.

Question 3: What are the best choices for bases and solvents?

Answer: The ideal base should be strong enough to deprotonate the ammonium salts but should not compete as a nucleophile. The solvent must be compatible with your reagents and reaction type, and crucially, it should be anhydrous.

Recommended Bases Category Key Considerations
Triethylamine (TEA) Tertiary AmineCommon and cost-effective. pKa of conjugate acid is ~10.7. Ensure it is freshly distilled and dry.
Diisopropylethylamine (DIPEA) Hindered Tertiary AmineAlso known as Hünig's base. Its steric bulk makes it non-nucleophilic, which is highly advantageous.[1]
Potassium Carbonate (K₂CO₃) Inorganic BaseA suitable heterogeneous base for many applications. Requires vigorous stirring. Less effective in non-polar solvents.
Sodium Hydride (NaH) Strong, Non-nucleophilic BaseUse with caution. Reserved for situations where a very strong, non-nucleophilic base is required, such as deprotonating less acidic N-H bonds.
Recommended Solvents Category Key Considerations
Dichloromethane (DCM) ChlorinatedExcellent for many coupling reactions. Ensure anhydrous grade is used.
Tetrahydrofuran (THF) EtherGood general-purpose solvent. Must be anhydrous as it is hygroscopic.
Acetonitrile (ACN) Polar AproticSuitable for a wide range of reactions. Must be anhydrous.
N,N-Dimethylformamide (DMF) Polar AproticUse when higher temperatures are needed to drive the reaction to completion.

Section 2: Troubleshooting Guide for Low Reaction Yield

Low yield is often a multifactorial problem. This guide provides a logical workflow to diagnose and resolve the underlying causes.

Workflow for Diagnosing Low Yield

G start Low or No Product Yield q1 Did you use >= 3 eq. of base for reactions producing acid? (or >= 2.2 eq. otherwise) start->q1 q2 Are your solvent and reagents anhydrous? q1->q2 Yes sol1 Solution: Increase base to 3.0-3.5 eq. Use a stronger or less-hindered base if needed. q1->sol1 No q3 Is the reaction temperature and time sufficient? q2->q3 Yes sol2 Solution: Use anhydrous grade solvents. Dry reagents before use. q2->sol2 No q4 Is your electrophile stable under the reaction conditions? q3->q4 Yes sol3 Solution: Increase temperature (e.g., to 40-60 °C). Increase reaction time. Monitor progress by TLC/LC-MS. q3->sol3 No sol4 Solution: Check stability of electrophile. Consider slow addition at 0 °C. q4->sol4 No

Caption: A troubleshooting flowchart for low yield reactions.

Problem: Low conversion in an N-acylation reaction with an acyl chloride.

  • Primary Cause & Rationale: The most likely culprit is incomplete neutralization of all acidic species. Each mole of acyl chloride that reacts with the primary amine will produce one mole of HCl, which will immediately protonate and deactivate another mole of the free amine. Without a sufficient excess of a "scavenger" base, the reaction will stall after partial conversion.

  • Solution: Ensure at least 3.0 equivalents of a base like DIPEA or TEA are used. Monitor the reaction pH (using wetted pH paper on a sample) to ensure it remains basic throughout the process.

Problem: The reaction stalls in a reductive amination with an aldehyde/ketone.

  • Primary Cause & Rationale: Reductive aminations first involve the formation of an imine/enamine intermediate, followed by reduction. The initial condensation step is often the rate-limiting step and can be slow. Furthermore, the reducing agent may be degrading.

  • Solution:

    • Pre-formation of the Imine: Allow the free amine (liberated with >2.0 eq. of base) and the carbonyl compound to stir together for 1-2 hours before introducing the reducing agent. The use of a dehydrating agent like magnesium sulfate (MgSO₄) can also drive this equilibrium forward.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often an excellent choice as it is mild and can be added directly to the mixture of the amine and carbonyl. If using sodium borohydride (NaBH₄), it is best to add it after the imine has formed, and it may require a protic solvent like methanol or ethanol.[2][3]

Section 3: Managing Side Reactions and Impurities

The bifunctional nature of 4-Methylpiperidin-4-amine can lead to specific side products if reaction conditions are not carefully controlled.

Side Reaction Plausible Cause Mitigation Strategy
Di-acylation / Di-alkylation The newly formed secondary amine product is also nucleophilic and reacts with a second equivalent of the electrophile.Use a slight excess (1.05-1.1 eq.) of the 4-Methylpiperidin-4-amine relative to the electrophile. Add the electrophile slowly and at a low temperature (0 °C) to maintain low concentration and favor reaction at the more accessible primary amine.[1]
Oligomerization If using a bifunctional electrophile (e.g., a diacyl chloride), polymerization can occur.Use high dilution conditions to favor intramolecular cyclization or monoreaction over intermolecular polymerization.

Section 4: Product Isolation and Purification Strategies

The basicity of the piperidine nitrogen in your product is a powerful tool for purification.

Question: My product seems to be stuck in the aqueous layer during workup. How can I isolate it?

Answer: This is a common and advantageous property. It indicates your product is basic and has been protonated by an acidic aqueous wash, making it highly water-soluble. You can leverage this with a formal acid-base extraction.

Protocol: Acid-Base Extraction for Purification

  • After the reaction is complete, quench it with water and transfer the mixture to a separatory funnel.

  • Extract with an organic solvent (e.g., Ethyl Acetate, DCM). Your desired product may be in either the organic or aqueous layer at this point, depending on the pH.

  • To remove non-basic impurities, acidify the combined mixture with 1M HCl to a pH of ~2.

  • Separate the layers. The protonated product is now exclusively in the aqueous layer. Wash this aqueous layer again with an organic solvent to remove any remaining non-basic organic impurities.[1]

  • Carefully add a base (e.g., 2M NaOH or solid K₂CO₃) to the aqueous layer until the pH is >10. This deprotonates your product, making it less water-soluble.

  • Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM or a 3:1 Chloroform/Isopropanol mixture for more polar products).

  • Combine the final organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free-base product.

Purification Strategy Decision Tree

G start Crude Product Mixture q1 Is the product significantly more basic than impurities? start->q1 q2 Is the product a stable solid? q1->q2 No act1 Perform Acid-Base Extraction q1->act1 Yes q3 Are impurities non-polar? q2->q3 No act2 Attempt Recrystallization q2->act2 Yes act3 Perform Silica Gel Chromatography q3->act3 Yes act4 Use Chromatography with Amine-Modified Eluent (e.g., DCM/MeOH + 1% NH4OH) q3->act4 No

Caption: A decision tree for selecting a purification method.

References

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents (CN108017573B).
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . ResearchGate. Available at: [Link]

  • Material Balance of 1-Methylpiperidin-4-Amine . environmentalclearance.nic.in. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly . PMC - NIH. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor . PubMed Central. Available at: [Link]

  • How to remove excess 4-amino piperidine from reaction medium? . ResearchGate. Available at: [Link]

Sources

Technical Support Center: 4-Methylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methylpiperidin-4-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and side reactions encountered during its use. The following frequently asked questions and troubleshooting guides are based on fundamental chemical principles and established laboratory practices.

Table of Contents

  • FAQs & Troubleshooting

  • Experimental Protocols

  • References

FAQs & Troubleshooting

Q1: My reaction is showing multiple spots on TLC, even with a pure starting material. What are the likely side products?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate when using this compound often points to side reactions involving its two amine functionalities. The molecule contains both a primary amine (at the 4-position) and a tertiary amine (the piperidine nitrogen). Their relative reactivity depends on the reaction conditions.

  • Over-alkylation/Acylation: The primary amine is generally more nucleophilic and will react preferentially. However, under forcing conditions or with an excess of a reactive electrophile (like an alkyl halide or acyl chloride), the piperidine nitrogen can also react, leading to the formation of a quaternary ammonium salt.[1][2] This salt is highly polar and will likely have a very low Rf value on the TLC plate.

  • Reaction with Coupling Reagents: In amide coupling reactions, the primary amine can sometimes react with the coupling reagent itself to form a guanidinium byproduct, especially if the carboxylic acid is not activated efficiently.[3]

  • Impurity from Synthesis: Although you may start with a seemingly pure material, trace impurities from the synthesis of 4-Methylpiperidin-4-amine could be present. For instance, if synthesized from 1-methyl-4-piperidone, incomplete amination could leave residual ketone.[4]

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Multiple Spots on TLC check_reagents Check Purity of Starting Material and Reagents start->check_reagents over_alkylation Consider Over-alkylation/ Acylation check_reagents->over_alkylation coupling_byproduct Amide Coupling? Consider Guanidinium Byproduct check_reagents->coupling_byproduct incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction sol_over_alkylation Use Stoichiometric Reagents Lower Temperature over_alkylation->sol_over_alkylation sol_coupling Optimize Coupling Conditions (e.g., order of addition) coupling_byproduct->sol_coupling sol_incomplete Increase Reaction Time Use a stronger base incomplete_reaction->sol_incomplete

Caption: Troubleshooting multiple spots on TLC.

Q2: I'm observing incomplete conversion in my acylation/alkylation reaction. How can I drive it to completion?

A2: Incomplete conversion when reacting this compound is a common issue. The dihydrochloride salt form means that both amine groups are protonated. For either amine to act as a nucleophile, it must be deprotonated to its free base form.

  • Insufficient Base: You must use at least two equivalents of a suitable base to neutralize the dihydrochloride and a third equivalent to scavenge the acid produced during the reaction (e.g., HCl from an acyl chloride). A weak base or insufficient stoichiometry will result in a significant portion of the starting material remaining as the unreactive salt.

  • Choice of Base: The choice of base is critical. For acylations with acyl chlorides, a non-nucleophilic organic base like triethylamine or diisopropylethylamine (Hünig's base) is recommended. For alkylations, a stronger base like potassium carbonate may be necessary, especially with less reactive alkyl halides.

  • Solvent Effects: The reaction solvent can influence the solubility of the starting material and the base, affecting reaction rates. Aprotic polar solvents like DMF or DMSO can be effective but may complicate work-up.[5]

Parameter Recommendation for Acylation Recommendation for Alkylation
Base Stoichiometry > 3 equivalents> 2 equivalents
Base Type Triethylamine, DIPEAK₂CO₃, Cs₂CO₃
Solvent Dichloromethane, THFAcetonitrile, DMF
Temperature 0 °C to room temperatureRoom temperature to 60 °C

Q3: My final product is difficult to purify and seems to have a greasy consistency. What could be the cause?

A3: A greasy or oily product often indicates the presence of impurities that interfere with crystallization.

  • Quaternary Ammonium Salts: As mentioned in Q1, over-alkylation can lead to the formation of quaternary ammonium salts.[1] These salts can be hygroscopic and exist as oils, making purification by standard chromatography challenging.

  • Residual Base/Solvent: High-boiling point bases (like DIPEA) or solvents (like DMF or DMSO) can be difficult to remove and may result in an oily residue.[5]

  • Greasy Byproducts: In some reactions, byproducts from the reagents themselves can be greasy. For example, in amide coupling reactions using carbodiimides, the resulting urea byproduct can sometimes be difficult to remove completely.

Purification Strategies:

  • Aqueous Wash: A thorough aqueous workup is essential. Washing with dilute acid (e.g., 1M HCl) can help remove residual basic starting material and some basic byproducts. Washing with saturated sodium bicarbonate can remove acidic impurities.

  • Precipitation/Trituration: If your desired product is a solid, attempting to precipitate it from a solution by adding a non-polar solvent (e.g., hexane or ether) can be effective. Triturating the oily residue with a non-polar solvent can sometimes induce crystallization.

  • Chromatography with Additives: If column chromatography is necessary, adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of amine-containing compounds and aid in separation.

Q4: Is the freebase of 4-Methylpiperidin-4-amine stable?

A4: Generally, aminopiperidine derivatives are stable compounds.[6] However, like many primary amines, the free base of 4-Methylpiperidin-4-amine can be susceptible to slow air oxidation and can absorb atmospheric carbon dioxide to form a carbonate salt. For long-term storage, the dihydrochloride salt is preferred due to its greater stability.[7] If you generate the free base for a reaction, it is best to use it immediately or store it under an inert atmosphere (e.g., nitrogen or argon).

Q5: Can 4-Methylpiperidin-4-amine undergo elimination reactions?

A5: While not a common side reaction under standard synthetic conditions, elimination is a theoretical possibility, particularly if the piperidine nitrogen is quaternized with a group that has a beta-hydrogen, leading to a Hofmann elimination. This typically requires a strong base and elevated temperatures. For most applications in drug discovery and development, where reactions are conducted under milder conditions, Hofmann elimination is not a significant concern.

Experimental Protocols

Protocol 1: General Procedure for Acylation of 4-Methylpiperidin-4-amine

This protocol describes a general method for the acylation of the primary amine of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.0 eq)

  • Triethylamine (3.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Stir bar and round-bottom flask

  • Ice bath

Procedure:

  • To a round-bottom flask charged with a stir bar, add this compound (1.0 eq).

  • Suspend the solid in dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (3.1 eq) to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve the acyl chloride (1.0 eq) in dichloromethane.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Amine Salt in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acyl Chloride Solution Dropwise C->D E Warm to RT and Stir D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G H Separate & Wash G->H I Dry & Concentrate H->I J Purify I->J

Caption: Workflow for the acylation of 4-Methylpiperidin-4-amine.

Protocol 2: Procedure for N-alkylation of a protected 4-amino-4-methylpiperidine

This protocol outlines a method for the N-alkylation of the piperidine nitrogen after the primary amine has been protected (e.g., as a Boc-carbamate).

Materials:

  • N-Boc-4-amino-4-methylpiperidine (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile

  • Stir bar and round-bottom flask

Procedure:

  • To a round-bottom flask, add N-Boc-4-amino-4-methylpiperidine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add acetonitrile and stir the suspension.

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (URL: [Link])

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (URL: [Link])

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - SEFH. (URL: [Link])

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google P
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • 1-Methylpiperidine-4-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. (URL: [Link])

  • 20.6: Reactions of Amines - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. (URL: [Link])

  • 4-Methylpiperidin-4-amine | C6H14N2 | CID 21090445 - PubChem. (URL: [Link])

  • ToR Amendment Tagoor Chemicals Private Limited - environmental clearance. (URL: [Link])

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. (URL: [Link])

  • 3-Methylpiperidin-4-one hydrochloride - ChemBK. (URL: [Link])

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed. (URL: [Link])

  • Organic Reaction Workup Formulas for Specific Reagents. (URL: [Link])

  • 1988082-93-4 | N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride. (URL: [Link])

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (URL: [Link])

  • N-[(4-methyl-3-pyridinyl)methyl]piperidin-4-amine - PubChem - NIH. (URL: [Link])

Sources

Technical Support Center: Navigating Stability Challenges in the Synthesis of 4-Methylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Methylpiperidin-4-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter stability-related challenges during the synthesis, purification, and handling of this important chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and detailed protocols to ensure the integrity and purity of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of this compound.

Q1: What is this compound, and why is the dihydrochloride salt form preferred over the free base?

A: 4-Methylpiperidin-4-amine is a bifunctional molecule featuring a tertiary amine within the piperidine ring and a primary amine at the 4-position. The free base, 1-Methylpiperidin-4-amine, is typically a liquid or low-melting solid that can be volatile and susceptible to oxidation and carboxylation via interaction with atmospheric CO2.[1][2] The dihydrochloride salt is formed by treating the free base with two equivalents of hydrochloric acid. This converts both the primary and tertiary amines into their corresponding ammonium chloride salts. This salt form is generally a crystalline solid, which offers superior stability, non-volatility, and ease of handling compared to the parent amine, making it ideal for storage, formulation, and further synthetic transformations.[3]

Q2: What are the primary stability concerns I should be aware of when working with this compound?

A: The three primary stability challenges are:

  • Hygroscopicity: Amine hydrochloride salts are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This can lead to physical changes (from a free-flowing powder to a sticky solid), complicate accurate weighing, and potentially induce chemical degradation through hydrolysis of downstream reactants.[6]

  • Thermal Instability: While more stable than the free base, the dihydrochloride salt can degrade at elevated temperatures. Decomposition may occur during aggressive drying procedures or in heated reactions, potentially leading to the formation of impurities.[7]

  • pH Sensitivity: As a salt of a weak base and a strong acid, the stability of the compound in solution is highly pH-dependent. In basic conditions (high pH), the salt will convert back to the more reactive free amine. In strongly acidic conditions, particularly at high temperatures, side reactions can be promoted.[8][9]

Q3: What are the recommended storage conditions for this compound?

A: To maintain its integrity, the compound must be stored in a tightly sealed container to protect it from atmospheric moisture.[2][10] Storage in a desiccator or a controlled-humidity glovebox is highly recommended. It should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[2][11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is optimal.[12][13]

Section 2: Troubleshooting Guide: Synthesis & Purification

This guide addresses specific issues that may arise during the synthesis and workup of this compound.

Problem 1: My product fails to crystallize after salt formation and remains an oil or a tacky solid. What is the cause and how can I fix it?

A: This is a classic problem when working with hygroscopic amine salts. The primary cause is almost always the presence of water or residual protic solvents (like methanol or ethanol) from the reaction or workup.

Causality Explained: Water acts as an anti-solvent for crystallization in many organic systems and, due to the hygroscopic nature of the salt, is tightly bound. This entrapped water prevents the formation of a well-ordered crystal lattice, resulting in an oil or amorphous solid.

Troubleshooting Protocol:

  • Solvent Removal: Ensure the reaction solvent is thoroughly removed under vacuum.

  • Azeotropic Drying: This is the most effective method. Dissolve or suspend the crude oily product in a non-polar solvent that forms an azeotrope with water, such as toluene or cyclohexane.[14] Distill off the solvent under reduced pressure. The water will be removed along with the toluene. Repeat this process 2-3 times.

  • Inducing Crystallization: After rigorous drying, dissolve the residue in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol). Slowly add a non-polar anti-solvent (e.g., diethyl ether, ethyl acetate, or methyl tert-butyl ether) until turbidity persists.[8] Cool the mixture slowly to 0-4 °C to induce crystallization.

  • Final Drying: Dry the filtered crystals under a high vacuum in the presence of a strong desiccant like P₂O₅.

Workflow for Overcoming Crystallization Failure

G start Oily Product Obtained step1 Dissolve/Suspend in Toluene start->step1 step2 Rotary Evaporation to Remove Toluene-Water Azeotrope (Repeat 2x) step1->step2 step3 Resulting solid is dry? step2->step3 step4 Dissolve in minimal hot Isopropanol step3->step4 Yes fail Re-evaluate for impurities via NMR/LC-MS step3->fail No step5 Add anti-solvent (e.g., MTBE) until turbid step4->step5 step6 Cool slowly to 0-4 °C step5->step6 end Filter and Dry Crystalline Solid Under High Vacuum step6->end

Caption: Troubleshooting workflow for inducing crystallization.

Problem 2: The purity of my final product is low, even after crystallization. What are the likely impurities?

A: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. The most common synthetic route is the reductive amination of 1-methyl-4-piperidone.

Causality Explained: During reductive amination, incomplete reaction can leave starting material. A common side product is the secondary amine formed from the reaction of the desired product with another molecule of the starting ketone. During the HCl salt formation, using excess or insufficient acid can also lead to a mixture of the mono-, di-, and free amine forms.

Data Summary: Potential Impurities and Their Sources

Impurity NamePotential SourceMitigation Strategy
1-Methyl-4-piperidoneIncomplete reductive aminationIncrease reaction time, catalyst loading, or H₂ pressure. Monitor reaction by TLC/GC.
1-Methylpiperidin-4-olOver-reduction of the ketone starting materialUse a milder reducing agent or optimize reaction conditions.
Bis(1-methylpiperidin-4-yl)amineReaction between product and starting imine intermediateUse a large excess of the ammonia source.[15]
4-Methylpiperidin-4-amine monohydrochlorideInsufficient HCl added during salt formationUse at least 2.0 equivalents of HCl; titrate or use a pH meter for precise addition.

Troubleshooting Protocol:

  • Characterization: Use ¹H NMR and LC-MS to identify the specific impurities present.

  • Re-purification: A carefully executed recrystallization is often sufficient. See Protocol 2 in Section 3.

  • Reaction Optimization: If starting materials or synthetic side-products are the issue, revisit the reaction conditions. Ensure the catalyst is active and that the reaction is driven to completion.

Section 3: Key Experimental Protocols

These protocols provide detailed, self-validating methodologies for key steps in the synthesis and purification of this compound.

Protocol 1: Synthesis via Reductive Amination and Dihydrochloride Salt Formation

This protocol is adapted from general procedures for reductive amination of piperidones.[15][16]

  • Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (5-10 eq).

  • Catalyst Addition: Carefully add Raney Nickel (5-10 wt%) as a slurry in methanol.

  • Hydrogenation: Transfer the reaction mixture to a Parr hydrogenator. Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel to 50-60 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Self-Validation Check: Monitor the reaction progress by TLC or GC-MS until the starting ketone is completely consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 1-Methylpiperidin-4-amine free base as an oil.

  • Salt Formation: Dissolve the crude oil in cold (0 °C) isopropanol. Slowly add a 2M solution of HCl in diethyl ether (2.1 eq) dropwise with vigorous stirring.

  • Isolation: A white precipitate should form. Continue stirring at 0 °C for 1 hour. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Protocol 2: High-Purity Recrystallization

  • Solvent Selection: Place the crude this compound in a round-bottom flask. Add a minimal amount of hot absolute ethanol or isopropanol to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for 5 minutes, and filter hot through Celite.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize recovery.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum at 40-50 °C for at least 12 hours. Self-Validation Check: The final product should be a white, free-flowing crystalline solid. Purity should be assessed by NMR and melting point analysis.

Section 4: Visualizing the Process

Visual aids can clarify complex workflows and relationships.

Diagram: Synthesis and Purification Pathway

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_storage Final Product & Storage ketone 1-Methyl-4-piperidone reaction Reductive Amination ketone->reaction amine Ammonia/Methanol amine->reaction reductant Raney Ni / H₂ reductant->reaction filtration Filter Catalyst reaction->filtration concentration Concentrate filtration->concentration salt_formation Add 2.1 eq HCl concentration->salt_formation crystallization Recrystallize from EtOH/Ether salt_formation->crystallization product 4-Methylpiperidin-4-amine dihydrochloride crystallization->product storage Store in desiccator under inert gas at 2-8 °C product->storage

Caption: Key stages from synthesis to stable storage.

Section 5: References
  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.

  • 1-Methylpiperidin-4-amine | 41838-46-4 - ChemicalBook.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. LookChem.

  • N-Phenylpiperidin-4-amine dihydrochloride | C11H18Cl2N2 | CID 45791702 - PubChem.

  • N-Methylpiperidin-4-amine dihydrochloride | 1220039-56-4 - ChemScene.

  • N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride | 1988082-93-4 - ChemScene.

  • ToR Amendment Tagoor Chemicals Private Limited - environmental clearance.

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH.

  • 1 - SAFETY DATA SHEET. Fisher Scientific.

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate.

  • Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-1-METHYLPIPERIDINE - ChemicalBook.

  • drying the water out of hygroscopic crystals. Sciencemadness.org.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate.

  • Safety Data Sheet - CymitQuimica.

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. NIH.

Sources

Technical Support Center: 4-Amino-4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in chemical synthesis. By understanding the underlying chemical principles, you can optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your results.

Introduction to the Reactivity of 4-Amino-4-Methylpiperidine

4-Amino-4-methylpiperidine is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure presents a unique combination of a sterically hindered tertiary amine within the piperidine ring and a primary amine at the 4-position. This duality in reactivity, coupled with the steric hindrance imparted by the gem-dimethyl group analog at the 4-position, can lead to specific side reactions and handling challenges. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 4-amino-4-methylpiperidine?

A1: 4-Amino-4-methylpiperidine is a versatile intermediate primarily used in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its piperidine scaffold is a common motif in drug candidates. A notable application is in the synthesis of CCR5 antagonists, which are a class of antiretroviral drugs used to treat HIV.[2] It is also investigated as a less toxic and non-controlled alternative to piperidine for the removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS).[3][4][5]

Q2: How should 4-amino-4-methylpiperidine be handled and stored?

A2: Proper handling and storage are crucial to maintain the integrity of 4-amino-4-methylpiperidine and ensure laboratory safety.

  • Handling: This compound is classified as flammable, corrosive, and an irritant.[6] It should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is sensitive to air and moisture, which can lead to degradation over time.

Q3: What are the pKa values for the two amine groups in 4-amino-4-methylpiperidine?

Troubleshooting Guide: Common Side Reactions and Experimental Issues

This section provides in-depth explanations and actionable solutions for common problems encountered when using 4-amino-4-methylpiperidine.

Issue 1: Incomplete Acylation of the Primary Amine

Question: I am trying to acylate the primary amine of 4-amino-4-methylpiperidine, but the reaction is sluggish and gives low yields. What could be the cause?

Root Cause Analysis:

The primary amine in 4-amino-4-methylpiperidine is sterically hindered by the adjacent methyl group and the piperidine ring. This steric bulk can significantly slow down the rate of acylation, especially with bulky acylating agents.

dot

Caption: Steric hindrance in the acylation of 4-amino-4-methylpiperidine.

Troubleshooting Protocol:

  • Choice of Acylating Agent:

    • Use smaller, more reactive acylating agents such as acetyl chloride or acetic anhydride.

    • For larger acyl groups, consider using highly reactive derivatives like acyl fluorides.

  • Reaction Conditions:

    • Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor for potential side reactions at elevated temperatures.

    • Catalyst: The use of a non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can facilitate the reaction by scavenging the acid byproduct without competing with the primary amine.

    • Solvent: Use a polar aprotic solvent like DMF or NMP to ensure good solubility of all reactants.

  • Activation of the Carboxylic Acid (for amide bond formation):

    • If you are forming an amide bond with a carboxylic acid, use a potent coupling agent. A carbodiimide-based reagent like DCC or EDC, combined with an additive such as HOBt or HOAt, can enhance the reaction rate.

Table 1: Recommended Reagents for Acylation of Sterically Hindered Amines

Reagent TypeExamplesRationale
Small Acylating Agents Acetyl chloride, Acetic anhydrideLess steric bulk allows for easier approach to the hindered amine.
Activating Agents Carbodiimides (DCC, EDC) + Additives (HOBt, HOAt)Forms a highly reactive intermediate, facilitating nucleophilic attack by the hindered amine.
Non-nucleophilic Bases 2,6-Lutidine, DIPEAScavenges acid byproducts without competing in the acylation reaction.
Issue 2: Undesired N-Alkylation of the Piperidine Ring

Question: I am performing a reaction where I intend to modify another part of my molecule, but I am observing N-alkylation of the piperidine nitrogen of 4-amino-4-methylpiperidine as a side product. How can I prevent this?

Root Cause Analysis:

The tertiary amine of the piperidine ring is a nucleophile and can react with electrophiles present in the reaction mixture, such as alkyl halides or even some activating agents.

dot

Caption: Unwanted N-alkylation of the piperidine tertiary amine.

Troubleshooting Protocol:

  • Protecting Group Strategy:

    • The most effective way to prevent N-alkylation is to protect the primary amino group first. A Boc (tert-butoxycarbonyl) group is a common choice as it is stable to many reaction conditions and can be easily removed with acid.[2]

    • Once the primary amine is protected, the desired reaction can be carried out on other parts of the molecule. The protecting group can then be removed in a subsequent step.

  • Reaction Condition Optimization:

    • Stoichiometry: Use a precise stoichiometry of your electrophile to minimize excess that could react with the piperidine nitrogen.

    • Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired reaction over the undesired N-alkylation.

Issue 3: Formation of Di-acylated or Di-alkylated Products

Question: I am observing products with modifications on both the primary amine and the piperidine nitrogen. How can I achieve better chemoselectivity?

Root Cause Analysis:

Both nitrogen atoms in 4-amino-4-methylpiperidine are nucleophilic and can react with electrophiles. The relative reactivity depends on factors such as steric hindrance and the nature of the electrophile. While the primary amine is generally more nucleophilic than the tertiary amine for acylation, over-reaction can occur under harsh conditions or with highly reactive electrophiles.

Troubleshooting Protocol:

  • Control of Reaction Conditions:

    • Slow Addition: Add the electrophile (acylating or alkylating agent) slowly to the reaction mixture. This keeps the concentration of the electrophile low and favors reaction at the more nucleophilic site.

    • Lower Temperature: Perform the reaction at 0 °C or even lower temperatures to enhance selectivity.

  • Protecting Group Strategy:

    • As mentioned in Issue 2, protecting the primary amine with a group like Boc is the most reliable method to ensure that subsequent reactions occur only at other desired positions.

Issue 4: Challenges in Product Purification

Question: I am having difficulty removing unreacted 4-amino-4-methylpiperidine from my reaction mixture. What purification strategies are effective?

Root Cause Analysis:

4-Amino-4-methylpiperidine is a relatively polar and basic compound. If the desired product has similar polarity, separation by standard column chromatography can be challenging.[7]

Troubleshooting Protocol:

  • Acidic Wash/Extraction:

    • If your product is not acid-sensitive, a simple and effective method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4-amino-4-methylpiperidine will be protonated and move into the aqueous layer. The organic layer containing the product can then be separated, dried, and concentrated.

  • Chromatography Modifications:

    • Amine Deactivation: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine in the eluent. This can prevent the basic product and starting material from streaking on the column.

    • Reverse-Phase Chromatography: For polar products, reverse-phase chromatography (C18 silica) may provide better separation.

  • Derivatization for Removal:

    • In cases where the excess starting material is difficult to remove, consider adding a reagent that selectively reacts with the primary amine to form a byproduct that is easily separable. For example, adding an isocyanate or an acid chloride could form a urea or amide that has very different solubility or chromatographic properties. This should be done after the main reaction is complete.

References

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

  • 4-Amino-1-methylpiperidine | C6H14N2. PubChem. Available at: [Link]

  • How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Chemoselective Acylation of Nucleosides. PMC. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Available at: [Link]

Sources

Technical Support Center: Navigating Scale-Up Reactions with 4-Methylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methylpiperidin-4-amine dihydrochloride. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to the challenges encountered when scaling up reactions involving this versatile building block. This resource is structured in a question-and-answer format to directly address the specific issues you may face in your work.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses common problems observed during the scale-up of reactions with this compound, providing not just solutions, but the underlying chemical principles to empower your process development.

Q1: My reaction is sluggish and gives low yields upon scale-up, even though it worked perfectly on a 1-gram scale. What's going on?

This is a classic scale-up challenge, often rooted in mass and heat transfer limitations.[1] What works in a small flask doesn't always translate directly to a larger reactor.[2]

Possible Causes & Solutions:

  • Inefficient Mixing: In a large reactor, inefficient stirring can create "dead zones" with poor reagent distribution.[2] This leads to localized concentration gradients and reduced reaction rates.

    • Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or pitched-blade turbine) to ensure homogeneity. For multi-liter vessels, consider installing baffles to improve mixing.

  • Poor Temperature Control: Exothermic or endothermic reactions are harder to control in large volumes due to a lower surface-area-to-volume ratio.[1] This can lead to thermal gradients, promoting side reactions or decomposition.[2]

    • Solution: Monitor the internal reaction temperature, not just the heating mantle/cooling bath temperature. Use a reactor with a jacketed cooling/heating system for more precise thermal management. For highly exothermic reactions, consider a semi-batch approach where one reagent is added slowly to control the rate of heat generation.

  • Insufficient Base: Remember, you are starting with a dihydrochloride salt. You need at least two equivalents of a base to neutralize the salt and free the amine, plus the amount required for your specific reaction (e.g., as an acid scavenger).

    • Solution: Carefully calculate the required base. It's often beneficial to add the base and the amine salt to the solvent and stir for a period before adding your electrophile to ensure complete neutralization. See the FAQ section for more on base selection.

Q2: I'm struggling with the solubility of this compound in my organic solvent. How can I improve this?

The dihydrochloride salt form makes this reagent highly polar and often poorly soluble in common non-polar organic solvents like toluene or hexane.

Possible Causes & Solutions:

  • Solvent Mismatch: The polarity of your solvent may be too low.

    • Solution: Consider more polar aprotic solvents. Refer to the table below for solvent properties. A mixture of solvents can also be effective. For instance, a small amount of a polar solvent like DMF or NMP in a less polar solvent like THF can sometimes aid solubility.

SolventDielectric Constant (20°C)Polarity IndexNotes
Dichloromethane (DCM)9.13.1Good for many reactions, but has a low boiling point.
Tetrahydrofuran (THF)7.54.0A common choice, but can form peroxides.[3]
Acetonitrile (MeCN)37.55.8Highly polar, but can be reactive itself.
Dimethylformamide (DMF)36.76.4Excellent solvent, but high boiling point can complicate removal.
N-Methyl-2-pyrrolidone (NMP)32.26.7Similar to DMF, high boiling point.

This table summarizes data from various sources.[3]

  • In-situ Free-Basing: You can perform a biphasic neutralization.

    • Protocol: Suspend the this compound in your desired organic solvent (e.g., DCM or EtOAc). Add an aqueous solution of a strong base like NaOH or K₂CO₃ (at least 2 equivalents). Stir vigorously until the solid dissolves in the organic layer. Separate the organic layer, dry it with a drying agent like Na₂SO₄ or MgSO₄, and use the resulting solution of the free amine directly in your reaction.

Q3: My work-up is messy, and I'm losing a lot of product. How can I improve the isolation and purification process?

The polar nature of the product, especially if it retains a basic nitrogen, can make extraction and purification challenging.

Possible Causes & Solutions:

  • Product is Water-Soluble: Your product may be partitioning into the aqueous layer during extraction, especially at certain pH values.

    • Solution: During aqueous work-up, adjust the pH of the aqueous layer to >10 with NaOH before extraction to ensure the product amine is in its neutral, more organic-soluble form. If the product is still too water-soluble, consider back-extraction of the aqueous layers with a more polar solvent like DCM or a 9:1 mixture of DCM/Isopropanol. In some cases, salting out the aqueous layer with NaCl can also improve extraction efficiency.

  • Emulsion Formation: The presence of salts and a polar product can lead to stable emulsions during extraction, which is a common issue when scaling up.

    • Solution: Add brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period. If necessary, filter the entire mixture through a pad of Celite®.

  • Chromatography Issues: The basicity of the amine can cause it to streak on silica gel.

    • Solution: For column chromatography, pre-treat your silica gel with a small amount of a volatile base like triethylamine (typically 0.5-1% v/v in your eluent system). This neutralizes the acidic sites on the silica, leading to better peak shapes. Alternatively, consider using basic alumina for chromatography.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?
  • Handling: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Storage: It is a solid that should be stored in a tightly sealed container in a cool, dry place.[6] Like many amine salts, it can be hygroscopic, so exposure to moisture should be minimized.[7]

Q2: How do I choose the right base and how much do I need?

The choice of base is critical and depends on the specific reaction you are running.

  • Stoichiometry: You will always need a minimum of two molar equivalents of base to neutralize the dihydrochloride and generate the free diamine. Any additional base is reaction-dependent.

  • Common Bases:

    • Inorganic Bases (K₂CO₃, Cs₂CO₃, NaOH): These are cost-effective and good for many applications like N-alkylations. They are often used in biphasic systems or with polar aprotic solvents.

    • Organic Amine Bases (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in organic solvents and are commonly used as acid scavengers in reactions like amidations or sulfonations. They are generally weaker bases than inorganic options. Use at least 2 equivalents for neutralization plus 1-1.5 equivalents as an acid scavenger.

    • Stronger Bases (NaH, LDA, n-BuLi): These are generally not recommended unless you specifically need to deprotonate a very weak acid. They can react with the amine protons and are often incompatible with many functional groups.

The following diagram illustrates the essential deprotonation steps:

G Reagent 4-Methylpiperidin-4-amine Dihydrochloride (Salt Form) Intermediate Monoprotonated Intermediate Reagent->Intermediate +1 eq. Base - Salt-Base Adduct Free_Amine Free Diamine (Reactive Form) Intermediate->Free_Amine +1 eq. Base - Salt-Base Adduct

Caption: Deprotonation equilibrium of the dihydrochloride salt.

Q3: What is a good starting point for a typical N-alkylation or amidation reaction at scale?

Here is a general workflow for a scaled-up reaction.

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation A Charge Reactor with Solvent and Amine Salt B Add Base (e.g., K₂CO₃, >2 eq.) A->B C Stir to Ensure Neutralization B->C D Add Electrophile (e.g., Alkyl Halide) C->D E Heat to Reaction Temp. (e.g., 60-80 °C) D->E F Monitor by TLC/LCMS Until Completion E->F G Cool and Filter (if inorganic base used) F->G H Aqueous Wash/ Extraction (pH adjust) G->H I Dry & Concentrate H->I J Purify (Crystallization/Chromatography) I->J

Caption: General workflow for a scaled-up reaction.

Experimental Protocol: Example N-Alkylation (100g Scale)

  • Reactor Setup: In a 2L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and reflux condenser, charge this compound (100 g, 0.53 mol).

  • Reagent Addition: Add anhydrous acetonitrile (1 L) followed by powdered potassium carbonate (221 g, 1.60 mol, 3.0 eq.).

  • Neutralization: Begin vigorous stirring and heat the slurry to 40-50°C for 1 hour to ensure complete neutralization of the amine salt.

  • Reaction: Add the electrophile (e.g., benzyl bromide, 0.53 mol, 1.0 eq.) dropwise via an addition funnel over 30 minutes, monitoring the internal temperature to ensure it does not rise uncontrollably.

  • Heating & Monitoring: Heat the reaction mixture to 70°C and monitor its progress every 2 hours using TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 100 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) and then brine (500 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by crystallization or column chromatography if necessary.

References

  • PubChem. 4-Methylpiperidin-4-amine. Retrieved from [Link]

  • LookChem. [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride. Retrieved from [Link]

  • Greenbook.net. SAFETY DATA SHEET MCP AMINE 4. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACS Publications. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]

  • YouTube. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]

  • PubChem. 4-Aminopiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Bioisosteric Replacements for 4-Amino-4-Methylpiperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-4-methylpiperidine scaffold is a prevalent motif in medicinal chemistry, valued for its role in establishing crucial interactions with biological targets. However, its inherent properties, such as basicity and lipophilicity, can present challenges in drug development, impacting absorption, distribution, metabolism, and excretion (ADME) profiles. Bioisosteric replacement offers a powerful strategy to modulate these properties while preserving or enhancing biological activity. This guide provides a comparative analysis of key bioisosteric replacements for the 4-amino-4-methylpiperidine core, offering experimental data and detailed protocols to inform rational drug design.

The Rationale for Bioisosteric Modification

The primary objective of replacing the 4-amino-4-methylpiperidine moiety is to fine-tune its physicochemical and pharmacological properties. The geminal amino and methyl groups at the C4 position create a specific three-dimensional arrangement and a basic center that can be both advantageous for target binding and detrimental to overall drug-likeness. Key parameters to consider for optimization include:

  • Basicity (pKa): The high basicity of the primary amine can lead to extensive ionization at physiological pH, potentially reducing membrane permeability and increasing off-target interactions.

  • Lipophilicity (logP/D): Modulating lipophilicity is crucial for optimizing solubility, permeability, and metabolic stability.

  • Metabolic Stability: The piperidine ring and its substituents can be susceptible to metabolic enzymes, such as cytochrome P450s.

  • Receptor Binding Affinity (Ki): The ultimate goal is to maintain or improve affinity for the desired biological target.

This guide will explore several promising bioisosteric replacements, focusing on spirocyclic diamines, oxetane-containing analogs, and fluorinated derivatives.

Comparative Analysis of Bioisosteric Replacements

The following sections detail the synthesis and properties of selected bioisosteres, providing a framework for their comparative evaluation against the parent 4-amino-4-methylpiperidine scaffold.

Spirocyclic Diamines: Constraining Conformational Flexibility

Spirocyclic scaffolds have gained significant traction as bioisosteres due to their ability to introduce conformational rigidity and explore new chemical space.[1][2] By replacing the gem-dimethyl-like arrangement of the 4-amino-4-methylpiperidine with a spirocyclic system, it is possible to improve metabolic stability and fine-tune basicity.[3]

Two notable examples are 2,7-diazaspiro[3.5]nonane and 6-amino-6-methyl-2-azaspiro[3.3]heptane.

Table 1: Comparison of Physicochemical Properties

CompoundStructureCalculated logPCalculated pKa
4-Amino-4-methylpiperidine4-Amino-4-methylpiperidine structure0.410.2 (amine), 10.8 (piperidine)
2,7-Diazaspiro[3.5]nonane2,7-Diazaspiro[3.5]nonane structure-0.3[4]9.8 (azetidine), 10.5 (piperidine)
6-Amino-6-methyl-2-azaspiro[3.3]heptane6-Amino-6-methyl-2-azaspiro[3.3]heptane structure0.210.1 (amine), 9.7 (azetidine)

Note: Calculated values are from publicly available databases and may vary between prediction software. Experimental validation is crucial.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Parent" [label="4-Amino-4-methylpiperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Spiro_A" [label="2,7-Diazaspiro[3.5]nonane"]; "Spiro_B" [label="6-Amino-6-methyl-2-azaspiro[3.3]heptane"]; "Oxetane" [label="4-Amino-4-(oxetanyl)piperidine"]; "Fluoro" [label="4-Amino-4-(fluoromethyl)piperidine"];

"Parent" -- "Spiro_A" [label="Increased Rigidity"]; "Parent" -- "Spiro_B" [label="Increased Rigidity"]; "Parent" -- "Oxetane" [label="Reduced Lipophilicity"]; "Parent" -- "Fluoro" [label="Modulated pKa"]; } Caption: Bioisosteric replacement strategies for 4-amino-4-methylpiperidine.

Oxetane Analogs: Reducing Lipophilicity

The replacement of a gem-dimethyl group with an oxetane ring is a recognized strategy to reduce lipophilicity and improve aqueous solubility.[5][6] This modification can also enhance metabolic stability by blocking potential sites of oxidation.[7] The synthesis of 4-amino-4-(oxetanyl)piperidine would provide a valuable comparator.

Fluorinated Analogs: Modulating Basicity

The introduction of fluorine can significantly lower the pKa of nearby amino groups through its strong electron-withdrawing effects.[8] This can be a valuable tool for reducing the overall basicity of the 4-amino-4-methylpiperidine scaffold, potentially leading to improved cell permeability and reduced off-target effects. The synthesis of 4-amino-4-(fluoromethyl)piperidine would allow for a direct assessment of this strategy's impact.[9][10]

Experimental Protocols

To facilitate a robust comparison, this guide provides detailed, step-by-step methodologies for the synthesis of a key bioisostere and for the determination of critical physicochemical and pharmacological parameters.

Synthesis Protocol: 2,7-Diazaspiro[3.5]nonane

The synthesis of 2,7-diazaspiro[3.5]nonane can be achieved through a multi-step sequence, often starting from commercially available materials. The following is a representative, albeit generalized, synthetic route that may require optimization.[11][12]

G Start Starting Material (e.g., 1-benzyl-4-piperidone) Step1 Ring formation of azetidine Start->Step1 Multi-step Step2 Functional group manipulation Step1->Step2 Step3 Deprotection Step2->Step3 Product 2,7-Diazaspiro[3.5]nonane Step3->Product

Step 1: Synthesis of a Protected Spirocyclic Intermediate

A common strategy involves the construction of the spirocyclic core through the reaction of a suitably protected piperidone with a bifunctional reagent to form the azetidine ring. This often involves multiple steps of protection, activation, and cyclization.

Step 2: Deprotection and Isolation

The protecting groups are then removed under appropriate conditions to yield the final 2,7-diazaspiro[3.5]nonane, which can be purified by crystallization or chromatography.

Physicochemical Property Determination

pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a ~10 mM solution of the compound in deionized water.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl.

  • Data Acquisition: Record the pH at regular intervals of titrant addition using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

logP Determination by Shake-Flask Method [13][14]

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Partitioning: Add a known amount of the compound to a mixture of the two phases.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Pharmacological and Metabolic Profiling

In Vitro Metabolic Stability Assay Using Liver Microsomes [15][16]

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), the test compound, and a buffer solution.

  • Initiation: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Data Interpretation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

G Incubation Incubate compound with liver microsomes Quenching Quench reaction at time points Incubation->Quenching Analysis Analyze remaining compound by LC-MS/MS Quenching->Analysis Data Determine t½ and CLint Analysis->Data

Radioligand Binding Assay for Receptor Affinity (e.g., Dopamine D2 Receptor) [6]

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from CHO cells stably expressing the human dopamine D2 receptor).

  • Assay Buffer: Prepare a suitable binding buffer.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The bioisosteric replacement of the 4-amino-4-methylpiperidine scaffold presents a viable strategy for optimizing the properties of drug candidates. Spirocyclic diamines, in particular, offer a promising avenue for enhancing metabolic stability and modulating physicochemical properties through conformational constraint. The provided experimental protocols serve as a starting point for the systematic evaluation of these and other novel bioisosteres. Further exploration of oxetane and fluorinated analogs is warranted to expand the toolbox of medicinal chemists. A thorough, side-by-side experimental comparison of these bioisosteres will be invaluable in guiding future drug design efforts.

References

  • Demchenko, A. M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]

  • Jones, S. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3471-3474. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Koeppe, R. E., et al. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 166(1), 104-113. [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1424-1445. [Link]

  • Wang, Y., et al. (2016). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(3), 964-969. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]

  • Douglas, N. R., et al. (2018). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 20(15), 4656-4660. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Stark, H. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Goethe-Universität Frankfurt am Main. [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • Grygorenko, O. O., et al. (2011). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Letters, 52(35), 4531-4534. [Link]

  • Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Sarsenova, L. K., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Pharmaceuticals, 17(3), 329. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Wipf, P., & Wen, W. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58826. [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(25), 6295-6304. [Link]

  • Grygorenko, O. O. (2020). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Grygorenko, O. O., et al. (2016). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 81(17), 7546-7555. [Link]

  • Regenass, P., et al. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. The Journal of Organic Chemistry, 82(6), 3239-3244. [Link]

  • Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP / LogD. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Regenass, P., et al. (2017). A Comparative Study of the Synthesis, Structural and Physicochemical Properties of Diketopiperazines vs Aza-Diketopiperazines. ResearchGate. [Link]

  • Hunter, L. (2019). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • Reddy, D. S., et al. (2012). Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. ResearchGate. [Link]

  • Meanwell, N. A. (2018). Examples of ring bioisosterism between drugs belonging to different therapeutic classes. ResearchGate. [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(20), 1717-1731. [Link]

  • Stocks, M. J., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(13), 2053-2054. [Link]

  • Grygorenko, O. O., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization-hydrogenation of fluoropyridines. ResearchGate. [Link]

  • Sarsenova, L. K., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. Pharmaceuticals, 17(3), 329. [Link]

  • Avdeef, A., et al. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 125, 29-37. [Link]

  • Stocks, M. J., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116859. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 28(14), 5363. [Link]

  • Barreiro, E. J., & Lima, L. M. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7623. [Link]

  • Cambridge MedChem Consulting. (n.d.). Ring Bioisosteres. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. [Link]

Sources

A Comparative Guide to Pharmacophore Modeling of 4-Amino-4-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 4-amino-4-methylpiperidine scaffold has emerged as a privileged structural motif, integral to the development of a diverse array of therapeutic agents.[1][2] These derivatives are key building blocks in the synthesis of compounds targeting a range of biological entities, including but not limited to, CCR5 antagonists for HIV-1 entry inhibition and σ1 receptor ligands with antiproliferative properties.[1][3] The inherent structural features of this scaffold, a basic nitrogen atom within a flexible ring system and a quaternary substituted amine, provide a unique three-dimensional arrangement of functional groups that can be exploited for specific molecular recognition. This guide provides an in-depth, comparative analysis of pharmacophore modeling approaches as applied to 4-amino-4-methylpiperidine derivatives, offering a robust framework for researchers and drug development professionals to navigate the complexities of identifying and optimizing novel lead compounds.

The Rationale for Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), offering an efficient and cost-effective strategy to distill the essential steric and electronic features required for a small molecule to exert a specific biological effect.[4][5][6] This approach transcends simple structural similarity, focusing instead on the spatial arrangement of pharmacophoric features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. For a structurally diverse class of compounds like 4-amino-4-methylpiperidine derivatives, where subtle modifications can lead to significant changes in activity and selectivity, pharmacophore modeling provides a powerful lens to understand and predict structure-activity relationships (SAR).[7]

There are two primary strategies for generating a pharmacophore model: ligand-based and structure-based.[4][8] The choice between these approaches is dictated by the available information about the biological target and its known ligands.[9]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available.[8] The model is built by aligning the active compounds and extracting the common chemical features that are presumed to be responsible for their biological activity.[4][8]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically complexed with a ligand, is available (e.g., from X-ray crystallography or NMR), a structure-based model can be developed.[4][10] This approach directly maps the key interaction points between the ligand and the protein's binding site, providing a more direct representation of the molecular recognition requirements.[10]

Comparative Analysis of Pharmacophore Modeling Software

Several software packages are available for pharmacophore modeling, each with its own algorithms, features, and user interfaces. The choice of software can significantly impact the quality and predictive power of the resulting pharmacophore model. Below is a comparative overview of some commonly used platforms.

SoftwareKey FeaturesStrengthsConsiderations
Discovery Studio (BIOVIA) Comprehensive suite of tools for molecular modeling, including ligand-based (CATALYST) and structure-based pharmacophore generation.[11]Visually intuitive interface, robust algorithms for hypothesis generation and validation.Commercial software with a steep learning curve for advanced features.
LigandScout Focuses on structure-based and ligand-based pharmacophore modeling with excellent 3D visualization capabilities.[12]User-friendly interface, rapid model generation, and effective for virtual screening.[12]Primarily focused on pharmacophore modeling and may require integration with other software for a full drug discovery workflow.
MOE (Molecular Operating Environment) Integrated platform for a wide range of molecular modeling tasks, including pharmacophore elucidation and screening.[12]Highly customizable workflows, powerful scripting capabilities, and strong support for both ligand- and structure-based approaches.[13]Commercial software with a complex interface that may be challenging for novice users.
Phase (Schrödinger) Part of the Schrödinger suite, specializing in ligand-based pharmacophore modeling and 3D-QSAR.[12]Excellent for handling ligand flexibility and generating predictive QSAR models.Primarily focused on ligand-based methods; structure-based pharmacophore generation is handled by other modules in the Schrödinger suite.
PharmaGist A web-based tool for ligand-based pharmacophore modeling, particularly useful for identifying common features in a set of active molecules.[14]Freely accessible and easy to use for generating initial pharmacophore hypotheses.[14]Limited features compared to commercial software and may not be suitable for large-scale virtual screening campaigns.
ZINCPharmer A free and open-source tool for pharmacophore-based virtual screening against the ZINC database.Provides access to a massive library of commercially available compounds for virtual screening.Primarily a screening tool and lacks the advanced model generation and validation features of commercial packages.

Experimental Workflow: A Hypothetical Case Study

To illustrate the practical application of pharmacophore modeling for 4-amino-4-methylpiperidine derivatives, we present a hypothetical case study focused on the discovery of novel inhibitors for a fictional kinase, "Kinase-X."

Part 1: Ligand-Based Pharmacophore Modeling

In this scenario, the 3D structure of Kinase-X is unknown, but a set of 10 potent 4-amino-4-methylpiperidine-based inhibitors has been identified from a high-throughput screening campaign.

Experimental Protocol:

  • Dataset Preparation:

    • Compile a training set of the 10 active inhibitors and a test set of 50 diverse, inactive compounds containing the 4-amino-4-methylpiperidine scaffold.

    • Generate low-energy 3D conformations for all molecules using a conformational search algorithm (e.g., CATALYST in Discovery Studio).

  • Pharmacophore Hypothesis Generation:

    • Utilize a common features hypothesis generation algorithm (e.g., HipHop in CATALYST) to identify pharmacophoric features shared by the active compounds.

    • The algorithm will typically identify features such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Positive Ionizable (PI) features.

  • Hypothesis Scoring and Selection:

    • The generated hypotheses are scored based on how well they map the active compounds and exclude the inactive ones.

    • The best hypothesis is selected based on statistical parameters such as the cost difference between the null hypothesis and the generated hypothesis.

Data Presentation:

HypothesisFeaturesRank ScoreActives MappedInactives Mapped
Hypo-11 HBA, 1 HBD, 1 HY, 1 PI95.610/105/50
Hypo-22 HBA, 1 HY, 1 PI82.19/108/50
Hypo-31 HBD, 2 HY, 1 PI75.48/1012/50

Causality Behind Experimental Choices: The use of both a training set of active compounds and a test set of inactive compounds is crucial for developing a selective pharmacophore model that can distinguish between binders and non-binders.[4] The conformational search ensures that the flexible nature of the piperidine ring is adequately sampled, increasing the likelihood of identifying the bioactive conformation.

Visualization:

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation Active Active Compounds Conformations 3D Conformation Generation Active->Conformations Inactive Inactive Compounds Inactive->Conformations Generate Generate Hypotheses Conformations->Generate Score Score & Rank Hypotheses Generate->Score Select Select Best Hypothesis Score->Select

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Part 2: Structure-Based Pharmacophore Modeling

In this alternative scenario, the crystal structure of Kinase-X in complex with a 4-amino-4-methylpiperidine-based inhibitor is available (PDB ID: XXXX).

Experimental Protocol:

  • Protein-Ligand Complex Preparation:

    • Import the PDB structure into a molecular modeling software (e.g., MOE).

    • Prepare the complex by adding hydrogens, assigning protonation states, and performing energy minimization to relieve any steric clashes.

  • Interaction Analysis:

    • Analyze the interactions between the ligand and the active site residues of Kinase-X. Identify key hydrogen bonds, hydrophobic interactions, and ionic interactions.

  • Pharmacophore Feature Generation:

    • Generate pharmacophore features based on the identified interactions. For example, a hydrogen bond with a backbone carbonyl of a residue would be represented as an HBA feature.

    • Refine the feature locations and radii to create a precise pharmacophore query.

Data Presentation:

Interaction TypeLigand AtomProtein ResiduePharmacophore Feature
Hydrogen BondN-H (amine)Asp181 (side chain)HBD
Hydrogen BondC=O (amide)Val83 (backbone)HBA
HydrophobicMethyl groupLeu132, Ile145HY
Ionic InteractionN+ (piperidine)Glu127 (side chain)PI

Causality Behind Experimental Choices: The structure-based approach provides a more direct and often more accurate representation of the required pharmacophoric features as it is derived from experimentally determined interactions.[10] Energy minimization of the complex is a critical step to ensure that the geometry of the binding site and the ligand pose are physically realistic.

Visualization:

StructureBasedWorkflow cluster_prep Preparation cluster_analysis Analysis & Generation PDB Protein-Ligand Complex (PDB) Prepare Prepare Complex PDB->Prepare Analyze Analyze Interactions Prepare->Analyze Generate Generate Pharmacophore Features Analyze->Generate Refine Refine Query Generate->Refine

Caption: Structure-Based Pharmacophore Modeling Workflow.

Validation of the Pharmacophore Model: A Self-Validating System

A crucial step in the pharmacophore modeling workflow is the rigorous validation of the generated model to ensure its predictive power.[15] A well-validated model should be able to enrich a list of known active compounds from a database of decoys (structurally similar but inactive molecules).

Experimental Protocol for Validation:

  • Decoy Set Generation:

    • For each active compound in the training set, generate a set of decoy molecules with similar physicochemical properties but different topology using a tool like DUD-E.

  • Database Screening:

    • Create a database containing the active compounds and the generated decoys.

    • Screen this database against the generated pharmacophore model.

  • Performance Evaluation:

    • Calculate statistical metrics to assess the model's ability to discriminate between actives and decoys. Key metrics include:

      • Enrichment Factor (EF): The ratio of the percentage of actives found in a certain percentage of the screened database to the random expectation.

      • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate. The area under the curve (AUC) is a measure of the model's performance.[15]

Data Presentation:

MetricValue (Hypo-1)Interpretation
EF (1%)25.3The top 1% of the screened database is 25.3 times more enriched with active compounds than a random selection.
AUC0.89An AUC value close to 1 indicates excellent discrimination between active and inactive compounds.[15]

Causality Behind Experimental Choices: The use of a decoy set is a robust method to challenge the specificity of the pharmacophore model. A model that only recognizes actives but also flags numerous decoys as hits is not useful for virtual screening. The statistical metrics provide a quantitative measure of the model's predictive ability.

Conclusion and Future Perspectives

Pharmacophore modeling is an indispensable tool in the discovery and development of novel therapeutics based on the 4-amino-4-methylpiperidine scaffold. This guide has provided a comparative overview of ligand-based and structure-based approaches, highlighting the importance of experimental design and rigorous validation. As computational power and algorithms continue to advance, we can anticipate the integration of machine learning and artificial intelligence to further enhance the predictive accuracy of pharmacophore models.[6] Dynamic pharmacophore models derived from molecular dynamics simulations will also provide a more nuanced understanding of ligand-receptor interactions. By leveraging these advanced computational strategies, researchers can accelerate the identification of promising new drug candidates and navigate the complex landscape of modern drug discovery with greater confidence.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022-05-23). PMC - NIH. Retrieved from [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved from [Link]

  • Kutlushina, A., Khakimova, A., Madzhidov, T., & Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. Retrieved from [Link]

  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Retrieved from [Link]

  • Schuster, D., et al. (2014). Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022-10-07). Preprints.org. Retrieved from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). PubMed Central. Retrieved from [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (2022-10-13). PubMed Central. Retrieved from [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). PubMed. Retrieved from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2023-01-30). Dovepress. Retrieved from [Link]

  • Pharmacophore modeling: advances and pitfalls. (2023). PMC - PubMed Central. Retrieved from [Link]

  • A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. LinkedIn. Retrieved from [Link]

  • Structure-based pharmacophore search and docking - Molecular Operating Environments (MOE). (2020-05-19). YouTube. Retrieved from [Link]

  • Top 10 Molecular Modeling Software: Features, Pros, Cons & Comparison. (2025-12-09). Valispace. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro ADME Assays for 4-Amino-4-Methylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the ADME Maze for Piperidine-Based Drug Candidates

The 4-amino-4-methylpiperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of therapeutic agents, from N-type calcium channel blockers to inhibitors of viral assembly.[1][2] Its appeal lies in its three-dimensional character and the versatile synthetic handles it offers for molecular elaboration. However, the very features that make this scaffold attractive can also present significant challenges in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. Early and robust in vitro ADME profiling is therefore not just a recommendation but a critical necessity to guide synthetic efforts and select candidates with a higher probability of clinical success.[3][4]

This guide provides a comparative overview of key in vitro ADME assays, offering a strategic framework for researchers working with 4-amino-4-methylpiperidine derivatives. We will delve into the "why" behind experimental choices, provide detailed, field-tested protocols, and present comparative data to inform your decision-making process.

Permeability: Will Your Compound Reach Its Target?

A fundamental prerequisite for oral drug efficacy is the ability of a compound to permeate the intestinal epithelium. For 4-amino-4-methylpiperidine compounds, which are often basic and possess a positive charge at physiological pH, assessing permeability is paramount. We will compare two workhorse assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Comparison of Permeability Assays
Assay Principle Throughput Cost Biological Relevance Information Provided
PAMPA Passive diffusion across an artificial lipid membrane.[5]HighLowLow to MediumIntrinsic passive permeability (Pe).[6]
Caco-2 Transport across a monolayer of human colorectal adenocarcinoma cells.[7]MediumHighHighApparent permeability (Papp), efflux ratio (ER), and potential for active transport.[7]
Expert Insights: A Tiered Approach to Permeability Screening

For early-stage hit-to-lead campaigns involving large numbers of 4-amino-4-methylpiperidine analogs, the PAMPA assay is an invaluable high-throughput screen.[6] It provides a rapid and cost-effective measure of passive permeability, allowing for the quick triage of compounds with poor intrinsic membrane-crossing ability.

As promising leads emerge, progression to the Caco-2 assay is essential.[7] This cell-based model more accurately recapitulates the human intestinal barrier, providing insights into both passive and active transport mechanisms.[8] For cationic compounds like many 4-amino-4-methylpiperidine derivatives, the Caco-2 assay is critical for identifying potential interactions with efflux transporters such as P-glycoprotein (P-gp), which can significantly limit oral bioavailability.[4] An efflux ratio greater than 2 is a common flag for P-gp substrates.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the bidirectional permeability of a 4-amino-4-methylpiperidine compound.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7][9]

  • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Assay Procedure:

  • The Caco-2 cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • For the apical-to-basolateral (A-to-B) permeability assessment, the test compound (typically at a concentration of 10 µM) is added to the apical (donor) chamber, and HBSS is added to the basolateral (receiver) chamber.[6]

  • For the basolateral-to-apical (B-to-A) permeability assessment, the test compound is added to the basolateral (donor) chamber, and HBSS is added to the apical (receiver) chamber.

  • The plates are incubated at 37°C with gentle shaking.

  • Aliquots are taken from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes) and from the donor chamber at the beginning and end of the experiment.

3. Sample Analysis:

  • The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • The efflux ratio (ER) is calculated as:

    • ER = Papp (B-to-A) / Papp (A-to-B)

Metabolic Stability: Predicting First-Pass Metabolism

The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and ring hydroxylation.[10] Assessing the metabolic stability of 4-amino-4-methylpiperidine compounds is crucial for predicting their in vivo half-life and oral bioavailability.

Comparison of Metabolic Stability Systems
Test System Enzymes Present Throughput Cost Predictive Power
Liver Microsomes Phase I (CYP) enzymes.[9]HighMediumGood for CYP-mediated metabolism.[11]
Hepatocytes Phase I and Phase II enzymes, and transporters.[12]MediumHighMore comprehensive prediction of hepatic clearance.[12]
Expert Insights: Choosing the Right Tool for the Job

Liver microsomes are the preferred system for initial metabolic stability screening due to their high throughput and cost-effectiveness.[11] This assay provides a good indication of a compound's susceptibility to CYP-mediated metabolism.[9] For 4-amino-4-methylpiperidine derivatives, a short half-life in liver microsomes often points to a metabolic liability on the piperidine nitrogen or adjacent carbons.[10]

For lead optimization and more accurate prediction of in vivo clearance, hepatocytes are the gold standard.[12] They contain a full complement of metabolic enzymes and transporters, offering a more holistic view of hepatic metabolism.[12]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol details the determination of in vitro half-life (t½) and intrinsic clearance (CLint).

1. Incubation:

  • The test compound (e.g., at 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[6][9]

  • The reaction is initiated by the addition of a NADPH-regenerating system.[9]

2. Time Points and Quenching:

  • Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).[9]

  • The metabolic reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[9]

3. Sample Analysis:

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[9]

4. Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) / (mg/mL protein in incubation).

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

4-Amino-4-methylpiperidine compounds, like many nitrogen-containing heterocycles, can inhibit CYP enzymes. This can lead to drug-drug interactions (DDIs), where the co-administration of one drug affects the metabolism and plasma levels of another.[13][14]

Key CYP Isoforms to Evaluate

The U.S. Food and Drug Administration (FDA) recommends evaluating the inhibitory potential of new chemical entities against at least seven major CYP isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[14] Of these, CYP3A4 and CYP2D6 are particularly important as they are responsible for the metabolism of a large number of marketed drugs.[10]

Experimental Protocol: Fluorogenic CYP Inhibition Assay

This high-throughput assay is a rapid and cost-effective method to determine the IC50 value of a compound against various CYP isoforms.[15]

1. Assay Setup:

  • The assay is typically performed in a 96- or 384-well plate format.

  • Each well contains a specific recombinant human CYP enzyme, a fluorogenic probe substrate, and a NADPH-regenerating system.[15]

2. Incubation with Test Compound:

  • The 4-amino-4-methylpiperidine compound is added to the wells at a range of concentrations.

  • The plates are incubated at 37°C to allow for the enzymatic reaction to proceed.

3. Fluorescence Detection:

  • The CYP enzyme metabolizes the fluorogenic probe into a fluorescent product.[15]

  • The fluorescence intensity is measured using a plate reader. Inhibition of the CYP enzyme by the test compound results in a decrease in the fluorescent signal.[15]

4. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.

  • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by fitting the concentration-response data to a suitable model.[16]

Plasma Protein Binding: How Much of Your Drug is Free to Act?

Only the unbound fraction of a drug in plasma is free to distribute to tissues, interact with its target, and be cleared from the body.[17] Therefore, determining the extent of plasma protein binding (PPB) is a critical component of ADME profiling.[18]

The Gold Standard: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) assay is a widely accepted method for accurately determining the fraction of a compound that is unbound (fu) in plasma.[19][20]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

1. Device Preparation:

  • A RED device consists of a Teflon base plate with individual wells, each of which can accommodate a disposable dialysis membrane insert. The insert is divided into two chambers by a semi-permeable membrane.[20]

2. Sample Loading:

  • The test compound is spiked into plasma (human, rat, etc.) at a defined concentration (e.g., 1-10 µM).[17][19]

  • The plasma sample is added to one chamber of the RED insert (the donor chamber).[19]

  • A protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber (the receiver chamber).[17][19]

3. Equilibration:

  • The assembled RED plate is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[19][20]

4. Sample Analysis:

  • After incubation, aliquots are taken from both the plasma and buffer chambers.[17]

  • To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to create a matched matrix.[20]

  • The proteins in the plasma samples are precipitated with an organic solvent (e.g., acetonitrile).[18]

  • The concentration of the test compound in both chambers is determined by LC-MS/MS.[17]

5. Data Analysis:

  • The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.[17]

Visualizing the Workflow: A Strategic Approach to In Vitro ADME

The following diagram illustrates a logical workflow for the in vitro ADME assessment of 4-amino-4-methylpiperidine compounds, from initial screening to lead optimization.

ADME_Workflow cluster_Screening Early Screening (Hit-to-Lead) cluster_Optimization Lead Optimization PAMPA PAMPA Caco2 Caco-2 Permeability PAMPA->Caco2 Good Passive Permeability MetStab_Micro Microsomal Stability MetStab_Hep Hepatocyte Stability MetStab_Micro->MetStab_Hep Acceptable Stability CYP_Inhib CYP Inhibition Caco2->CYP_Inhib Good Papp, Low Efflux PPB Plasma Protein Binding MetStab_Hep->PPB Optimized Clearance Candidate Candidate CYP_Inhib->Candidate Preclinical Candidate PPB->Candidate Start New 4-Amino-4- Methylpiperidine Analogs Start->PAMPA Start->MetStab_Micro

Caption: A tiered approach to in vitro ADME profiling for 4-amino-4-methylpiperidine compounds.

Conclusion: Building a Comprehensive ADME Profile for Success

A thorough understanding of the ADME properties of 4-amino-4-methylpiperidine compounds is indispensable for successful drug development. By employing a strategic and tiered approach to in vitro ADME testing, researchers can make informed decisions, optimize their chemical series, and ultimately select drug candidates with a higher likelihood of success in the clinic. The assays and protocols outlined in this guide provide a robust framework for building a comprehensive ADME profile and navigating the complexities of drug discovery.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. Retrieved from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015-09-09). Retrieved from [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. Retrieved from [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development - VectorB2B. Retrieved from [Link]

  • Caco-2 Permeability Assay - Evotec. Retrieved from [Link]

  • CYP Inhibition Assays - Eurofins Discovery. Retrieved from [Link]

  • In-vitro plasma protein binding - Protocols.io. (2025-08-03). Retrieved from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (2011-06-18). Retrieved from [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed. Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Retrieved from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. Retrieved from [Link]

  • Comparison between Caco-2 permeability and PAMPA permeability. The... - ResearchGate. Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. Retrieved from [Link]

  • Metabolic Stability Assay Services - BioIVT. Retrieved from [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. Retrieved from [Link]

  • Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL - EMBL-EBI. Retrieved from [Link]

  • Plasma Protein Binding Assay - Visikol. (2022-11-03). Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. Retrieved from [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool - Ingenta Connect. Retrieved from [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Retrieved from [Link]

  • Plasma Protein Binding Assay - Domainex. Retrieved from [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Publications. Retrieved from [Link]

  • caco-2 cell permeability, pampa membrane assays | PPTX - Slideshare. Retrieved from [Link]

  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. Retrieved from [Link]

  • Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds - MDPI. Retrieved from [Link]

Sources

Chiral separation of 4-methylpiperidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Chiral Separation of 4-Methylpiperidine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. When substituted, as in the case of 4-methylpiperidine, a chiral center is often introduced. The stereochemistry of this center is of paramount importance, as enantiomers of a drug candidate can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. Consequently, the ability to accurately and efficiently separate and quantify the enantiomers of 4-methylpiperidine derivatives is a critical task in pharmaceutical development, from early discovery to quality control.

This guide provides a comprehensive comparison of modern chromatographic techniques for the chiral separation of 4-methylpiperidine derivatives. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), compare the performance of leading Chiral Stationary Phases (CSPs), and provide detailed experimental protocols to empower researchers in developing robust and efficient separation methods.

Core Principles of Chiral Recognition

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. In modern chromatography, this is most often accomplished by using a Chiral Stationary Phase (CSP). The fundamental mechanism of separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.

According to the widely accepted "three-point interaction model," a stable diastereomeric complex requires at least three points of interaction between the analyte and the CSP. These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance. The difference in the stability of these complexes for the two enantiomers leads to different retention times on the column, enabling their separation.

Comparing the Workhorses: HPLC vs. SFC for Chiral Separations

Both HPLC and SFC are powerful techniques for chiral separations, each with its own set of advantages and disadvantages. The choice between them often depends on the specific application, desired throughput, and environmental considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the standard for chiral separations. It offers a wide variety of commercially available CSPs and is a well-understood and robust technique.

  • Advantages:

    • Versatility: A vast library of chiral columns and mobile phases are available.

    • Robustness: Well-established technology with predictable performance.

    • High Resolution: Capable of achieving excellent separation of enantiomers.

  • Disadvantages:

    • Solvent Consumption: Often requires large volumes of organic solvents, which can be costly and environmentally unfriendly.

    • Slower Analysis Times: Compared to SFC, HPLC runs are typically longer.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase, which is non-flammable, inexpensive, and environmentally benign.

  • Advantages:

    • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster separations, often 3-5 times faster than HPLC.

    • Reduced Solvent Usage: Significantly lowers the consumption of organic solvents.

    • Orthogonal Selectivity: Can sometimes provide different elution orders and better separations compared to HPLC.

  • Disadvantages:

    • Instrumentation: Requires specialized SFC instrumentation.

    • Solubility Issues: Some highly polar or ionic compounds may have limited solubility in CO2-based mobile phases.

The following diagram illustrates a typical workflow for selecting between HPLC and SFC for a new chiral separation method development.

G cluster_0 Method Development Workflow start New 4-Methylpiperidine Derivative solubility Assess Solubility in SFC & HPLC Solvents start->solubility sfc_screen Primary Screen: SFC with multiple CSPs & Co-solvents solubility->sfc_screen Good SFC Solubility hplc_screen Secondary Screen: HPLC with multiple CSPs & Mobile Phases solubility->hplc_screen Poor SFC Solubility sfc_success Separation Achieved? sfc_screen->sfc_success hplc_success Separation Achieved? hplc_screen->hplc_success sfc_success->hplc_screen No optimize_sfc Optimize SFC Method (Gradient, Additives, Temp.) sfc_success->optimize_sfc Yes optimize_hplc Optimize HPLC Method (Mobile Phase, Additives, Temp.) hplc_success->optimize_hplc Yes final_method Final Validated Method hplc_success->final_method No, consider derivatization optimize_sfc->final_method optimize_hplc->final_method

Caption: Workflow for Chiral Method Development.

A Head-to-Head Comparison of Chiral Stationary Phases

The heart of any chiral separation is the CSP. For piperidine derivatives, polysaccharide-based CSPs are the most widely used and successful. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.

  • Amylose-based CSPs (e.g., Chiralpak® AD, IA): Often provide excellent recognition for a wide range of compounds. The tris(3,5-dimethylphenylcarbamate) derivative (AD) is a classic example.

  • Cellulose-based CSPs (e.g., Chiralcel® OD, OJ): Offer complementary selectivity to amylose-based phases. The tris(3,5-dimethylphenylcarbamate) derivative (OD) is also a very popular choice.

Immobilized CSPs (e.g., Chiralpak® IA, IB, IC) offer the advantage of being compatible with a wider range of solvents, which can be beneficial during method development.

Comparative Performance Data
Compound Technique Column Mobile Phase Resolution (Rs) Key Finding Reference
Piperidine-2,6-dione AnaloguesHPLCChiralpak IAMe-tert-butyl ether/THF (90:10)1.00 - 5.33Chiralpak IA (amylose-based) showed significantly better resolution than Chiralpak IB (cellulose-based).,
(R/S)-Piperidin-3-amine (derivatized)HPLCChiralpak AD-H0.1% Diethylamine in Ethanol> 4.0Excellent resolution achieved on an amylose-based CSP in polar organic mode.
Fluoxetine (a piperidine derivative)HPLCChiralpak AD-HHexane/Isopropanol/DEA> 1.5Good baseline separation was achieved.
Fluoxetine (a piperidine derivative)HPLCChiralcel OD-HHexane/Isopropanol/DEA> 1.5Performance was comparable to Chiralpak AD-H.
Generic Piperidine IntermediateSFCChiralpak IA, AD-H, Chiralcel OD-HCO2 / Methanol with 0.1% DEANot specifiedPolysaccharide-based CSPs are the columns of choice for SFC screening.

Analysis of Findings:

  • Polysaccharide-based CSPs are highly effective: Both amylose and cellulose-based columns consistently demonstrate the ability to resolve piperidine enantiomers.

  • Additives are crucial: For basic compounds like 4-methylpiperidine, the addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase is often essential to achieve good peak shape and resolution.

  • Screening is key: As chiral recognition is difficult to predict, a screening approach using several different CSPs is the most efficient strategy for method development.

The logical relationship for selecting a starting point in method development is visualized below.

G cluster_1 CSP Selection Logic analyte 4-Methylpiperidine Derivative (Basic) csp_type Select Polysaccharide-based CSPs analyte->csp_type column_screen Screen Multiple Columns: - Chiralpak IA (Immobilized Amylose) - Chiralpak AD-H (Coated Amylose) - Chiralcel OD-H (Coated Cellulose) csp_type->column_screen tech_choice Choose Technique: SFC for speed, HPLC for versatility column_screen->tech_choice mobile_phase Mobile Phase Strategy tech_choice->mobile_phase sfc_mp SFC: CO2 with MeOH or EtOH co-solvent + 0.1% DEA mobile_phase->sfc_mp SFC hplc_mp HPLC (Normal Phase): Hexane/IPA or EtOH + 0.1% DEA mobile_phase->hplc_mp HPLC

Caption: Initial Strategy for Method Development.

Experimental Protocols

The following protocols are provided as robust starting points for the chiral separation of 4-methylpiperidine derivatives. They are based on successful separations of similar compounds reported in the literature.

Protocol 1: Chiral SFC Screening Method

This protocol is designed for rapid screening to identify a suitable CSP and mobile phase.

  • Instrumentation: An analytical SFC system equipped with a UV or PDA detector.

  • Columns:

    • Chiralpak® IA (or other immobilized amylose-based CSP), 150 x 4.6 mm, 5 µm

    • Chiralpak® AD-H (or other coated amylose-based CSP), 150 x 4.6 mm, 5 µm

    • Chiralcel® OD-H (or other coated cellulose-based CSP), 150 x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 0.1% Diethylamine (v/v)

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or based on analyte's chromophore).

    • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • Rationale: This gradient method allows for rapid screening across a range of solvent strengths. The use of multiple, orthogonal CSPs increases the probability of finding a successful separation. Methanol is a common co-solvent, and DEA is added to improve the peak shape of the basic analyte.

Protocol 2: Chiral HPLC Method (Normal Phase)

This protocol is a standard approach using normal-phase HPLC.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength.

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or isopropanol to a concentration of approximately 1 mg/mL.

  • Rationale: This is a classic normal-phase condition for polysaccharide CSPs. The hexane/alcohol mobile phase provides the necessary environment for chiral recognition. Isopropanol is a stronger solvent than hexane, and its percentage can be adjusted to optimize retention time. DEA is critical for achieving sharp, symmetrical peaks for the basic piperidine analyte.

Conclusion and Recommendations

For the chiral separation of 4-methylpiperidine derivatives, both SFC and HPLC are highly effective techniques, with polysaccharide-based CSPs being the clear choice for the stationary phase.

  • For high-throughput screening and "green" chemistry initiatives, SFC is the recommended primary approach. Its speed and reduced solvent consumption offer significant advantages in a modern drug development environment.

  • HPLC remains a robust and versatile alternative, particularly when SFC instrumentation is unavailable or if the analyte exhibits poor solubility in SFC mobile phases.

A systematic screening approach is crucial for success. We recommend screening a set of at least three to four complementary polysaccharide-based CSPs (e.g., Chiralpak IA, AD-H, and Chiralcel OD-H) using a generic gradient method. For basic analytes like 4-methylpiperidine derivatives, the inclusion of an amine additive such as diethylamine in the mobile phase is almost always necessary to ensure good chromatography. By following the protocols and strategies outlined in this guide, researchers can efficiently develop robust and reliable methods for the critical task of chiral separation.

References

  • Chiral Amine Synthesis. Methods, Developments and Applications. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Retrieved January 26, 2026, from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved January 26, 2026, from [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved January 26, 2026, from [Link]

  • Amines and Heterocycles. (n.d.). Cengage. Retrieved January 26, 2026, from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu. Retrieved January 26, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Food and Drug Analysis. Retrieved January 26, 2026, from [Link]

  • Armstrong, D. W. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Retrieved January 26, 2026, from [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. Retrieved January 26, 2026, from [Link]

  • Secondary chiral amines play a crucial role in modern chemistry. (n.d.). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • Tang, J., et al. (2012). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Avicenna Journal of Medical Biotechnology, 4(1), 3-10. Retrieved January 26, 2026, from [Link]

  • Polysaccharide-based CSPs. (n.d.). Chiralpedia. Retrieved January 26, 2026, from [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 291-301. Retrieved January 26, 2026, from [Link]

  • Development of a Chiral Supercritical Fluid Chrom

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 2
4-Methylpiperidin-4-amine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.